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  • Product: 4-Phenoxybutan-2-aminehydrochloride

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1H and 13C NMR Spectral Characterization of 4-Phenoxybutan-2-amine Hydrochloride

Executive Summary 4-Phenoxybutan-2-amine hydrochloride (identified by CAS 2913229-19-1 for its (S)-enantiomer[1]) represents a highly versatile aryloxyalkylamine scaffold frequently utilized in medicinal chemistry and ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Phenoxybutan-2-amine hydrochloride (identified by CAS 2913229-19-1 for its (S)-enantiomer[1]) represents a highly versatile aryloxyalkylamine scaffold frequently utilized in medicinal chemistry and neuropharmacological drug development[2]. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring batch-to-batch consistency, stereochemical integrity, and absolute purity.

This whitepaper provides an expert-level breakdown of the 1 H and 13 C NMR spectral data for 4-phenoxybutan-2-amine hydrochloride. By moving beyond mere peak listing, this guide details the mechanistic causality behind the observed chemical shifts and outlines a self-validating experimental protocol designed for rigorous pharmaceutical analysis.

Structural & Mechanistic Rationale

The molecular architecture of 4-phenoxybutan-2-amine hydrochloride dictates a highly specific magnetic environment for its nuclei. Understanding these environments is critical for predictive assignment and spectral interpretation:

  • The Phenoxy Core: The ether oxygen acts as a strong electron-donating group via resonance to the aromatic ring, effectively shielding the ortho and para protons and carbons. Conversely, its inductive electron-withdrawing effect strongly deshields the adjacent aliphatic carbon (C4) and its attached protons[3].

  • The Aliphatic Chain: The C3 methylene group serves as a structural bridge, experiencing mild inductive effects from both the ether oxygen and the protonated amine. Due to the adjacent chiral center at C2, the protons at C3 are diastereotopic and exhibit complex multiplet splitting patterns.

  • The Protonated Amine (Ammonium Salt): In the hydrochloride salt form, the nitrogen atom is positively charged (N + ). This creates a strong electron-withdrawing center that pulls electron density away from the adjacent C2 methine group, causing a significant downfield shift[4]. Furthermore, the chemical shift of the NH 3+​ protons is highly dependent on the hydrogen-bond basicity ( pKBHX​ ) of the chloride counteranion and the pKa​ of the amine[5].

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following standardized protocol must be employed. The choice of DMSO- d6​ over CDCl 3​ is deliberate; amine hydrochlorides often suffer from poor solubility and complex, exchange-broadened spectra in non-polar solvents, whereas DMSO provides clear, diagnostic signals[6].

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure 4-phenoxybutan-2-amine hydrochloride.

  • Dissolve the sample in 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm)[3].

  • Ensure complete dissolution via gentle vortexing to prevent magnetic susceptibility artifacts that can distort line shape.

Step 2: Instrument Calibration (Self-Validation)

  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Perform automated gradient shimming (Z1-Z5) to achieve a lock signal >80% and a line width at half-height (FWHM) of <1.0 Hz for the TMS signal.

  • Critical Step: Calibrate the 90° pulse width (pw90) specifically for the sample to ensure optimal signal-to-noise ratio (SNR) and quantitative reliability.

Step 3: Acquisition Parameters

  • 1 H NMR: 16 scans (ns), 2 seconds relaxation delay (d1), and a spectral width of 15 ppm to ensure the downfield NH 3+​ signal is fully captured without fold-over[4].

  • 13 C NMR: 512–1024 scans, 2 seconds relaxation delay, utilizing standard broadband proton decoupling (e.g., WALTZ-16).

Visualizations: Workflows and Spin Systems

NMR_Workflow A 1. Sample Prep Dissolve in DMSO-d6 B 2. Instrument Setup Lock, Shim, Tune A->B C 3. Pulse Calibration Optimize 90° Pulse B->C D 4. 1H Acquisition ns=16, d1=2s C->D E 5. 13C Acquisition ns=512, d1=2s C->E F 6. Data Processing FT, Phase, Baseline D->F E->F

Figure 1: Self-validating NMR acquisition workflow for amine hydrochloride salts.

Spin_Coupling H1 H1 (CH3) H2 H2 (CH) H1->H2 3J (6.5 Hz) H3 H3 (CH2) H2->H3 3J (Multiplet) H4 H4 (O-CH2) H3->H4 3J (Multiplet) NH NH3+ NH->H2 Exchangeable

Figure 2: Primary 1H-1H spin-spin coupling network for the aliphatic chain.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on substituent chemical shift (SCS) additivity rules and empirical data for aryloxyalkylamine hydrochlorides[3],[4].

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1 1.30Doublet (d)3H6.5CH 3​
3 1.95 - 2.15Multiplet (m)2H-CH 2​ (diastereotopic)
2 3.45Sextet/Multiplet (m)1H~6.5CH-NH 3+​
4 4.05Triplet (t)2H6.2O-CH 2​
Ar-H (o/p)6.90 - 6.95Multiplet (m)3H-Aromatic ortho & para
Ar-H (m)7.25 - 7.32Triplet (t)2H7.5Aromatic meta
NH 3+​ 8.15Broad Singlet (br s)3H-Protonated amine
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
1 18.0CH 3​ Aliphatic methyl, highly shielded
3 33.5CH 2​ Aliphatic methylene bridge
2 46.5CHDeshielded by adjacent N + center
4 64.5CH 2​ Strongly deshielded by the ether oxygen
Ar-C (o)114.5CHShielded by oxygen resonance
Ar-C (p)120.5CHShielded by oxygen resonance
Ar-C (m)129.5CHMeta position, minimal resonance effect
Ar-C (ipso)158.5CDirectly attached to electronegative oxygen

Signal Assignments & Causality

  • The Aromatic Region: The resonance of the ether oxygen shields the ortho and para positions, resulting in upfield chemical shifts of ~6.92 ppm for the ortho/para protons and ~114.5/120.5 ppm for their respective carbons[3]. The meta protons remain relatively unaffected by resonance and appear further downfield (~7.28 ppm).

  • The O-CH 2​ Group (Position 4): The strong electronegativity of the oxygen atom deshields these protons, pushing them to ~4.05 ppm. The carbon (C4) is similarly shifted downfield to ~64.5 ppm[3].

  • The Chiral Center (Position 2): The N + center exerts a strong inductive pull, deshielding the methine proton (H2) to ~3.45 ppm and the carbon (C2) to ~46.5 ppm[4].

  • The Ammonium Protons (NH 3+​ ): Observed as a broad singlet at ~8.15 ppm. In aprotic, polar solvents like DMSO- d6​ , the charge-assisted hydrogen bonding between the NH 3+​ and Cl restricts rapid proton exchange. This extreme downfield shift is a direct consequence of the N + electron withdrawal combined with the strong hydrogen bond with the chloride anion (NH + ···Cl )[6],[4].

References

  • Elias, S., Amir, D., Smolkin, B., et al. (2026). "From NH+ Chemical Shifts to Chemical Insights: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Gibson, E. K. (2007). "Amine hydrochloride salts: a problem in polyurethane synthesis." University of Glasgow Theses. URL:[Link]

  • NextSDS (2025). "(2S)-4-phenoxybutan-2-amine hydrochloride — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

Sources

Exploratory

Molecular Weight and Exact Mass Analysis of 4-Phenoxybutan-2-amine Hydrochloride: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary & Chemical Profiling In modern drug discovery, arylalkylamines like 4-Phenoxybutan-2-amine hydrochloride frequently serve as critical building blocks or active pharmaceutical ingredient (API) intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In modern drug discovery, arylalkylamines like 4-Phenoxybutan-2-amine hydrochloride frequently serve as critical building blocks or active pharmaceutical ingredient (API) intermediates (1[1]). When analyzing amine hydrochloride salts via Liquid Chromatography-Mass Spectrometry (LC-MS), it is vital to recognize that the salt lattice dissociates in solution. Consequently, the mass spectrometer detects the protonated free base in positive ion mode, rather than the intact salt.

Understanding the distinction between average molecular weight (used for stoichiometric formulation) and monoisotopic exact mass (used for structural elucidation) is the cornerstone of High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical and Mass Properties

Quantitative data summarizing the mass characteristics of the analyte.

ParameterValue
Chemical Name 4-Phenoxybutan-2-amine hydrochloride
CAS Number 2913279-88-4
Molecular Formula (Salt) C10H16ClNO
Molecular Formula (Free Base) C10H15NO
Average Molecular Weight (Salt) 201.69 g/mol
Average Molecular Weight (Free Base) 165.23 g/mol
Monoisotopic Exact Mass (Free Base) 165.1154 Da
Target m/z [M+H]+ (Positive ESI) 166.1226
Target m/z [³⁵Cl]- (Negative ESI) 34.9694

Theoretical Framework: Exact Mass and Causality

To unambiguously identify 4-Phenoxybutan-2-amine, analytical chemists rely on HRMS platforms (such as Orbitrap or Q-TOF systems) capable of measuring mass to four decimal places (2[2]).

  • Mass Defect Analysis: The exact mass of the free base (C10H15NO) is calculated using the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915). The sum yields 165.1154 Da. The fractional part (0.1154) is the mass defect, which acts as a unique fingerprint for the elemental composition.

  • The Nitrogen Rule: Because the free base contains an odd number of nitrogen atoms (one), its nominal mass is an odd number (165 Da). Upon protonation in the ESI source, the resulting [M+H]+ ion becomes an even-electron species with an even nominal mass (166 Da).

Analytical Workflow: LC-HRMS Protocol

The following protocol outlines a self-validating system for determining the exact mass of 4-Phenoxybutan-2-amine hydrochloride.

Workflow N1 Sample Prep (Acidic Diluent) N2 UHPLC (C18 Separation) N1->N2 N3 ESI Source (Positive Mode) N2->N3 N4 Orbitrap HRMS (< 5 ppm Error) N3->N4 N5 Data Analysis (Formula ID) N4->N5

Caption: LC-HRMS workflow for exact mass determination of amine hydrochlorides.

Step-by-Step Methodology & Causality

Step 1: Standard and Sample Preparation

  • Action: Weigh 1.0 mg of the salt and dissolve in 1.0 mL of Methanol to create a stock solution. Dilute to 1 µg/mL in Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: The initial methanolic dissolution overcomes the lattice energy of the crystalline hydrochloride salt, ensuring complete solvation. The subsequent dilution into an acidic aqueous-organic diluent prevents solvent-front distortion during chromatography. Crucially, the 0.1% formic acid acts as a proton donor, driving the equilibrium toward the protonated amine ([M+H]+) to maximize ionization efficiency in positive ESI mode (3[3]).

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) at a flow rate of 0.4 mL/min. Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The C18 stationary phase provides necessary hydrophobic retention for the lipophilic phenoxyalkyl chain. Sub-2 µm particles generate highly efficient, narrow chromatographic peaks. This physical separation is critical to resolve the API from any trace synthesis impurities, thereby preventing competitive ion suppression in the ESI source (4[4]).

Step 3: High-Resolution Mass Spectrometry (ESI-HRMS)

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the resolving power to at least 70,000 (at m/z 200) and scan from m/z 50 to 500.

  • Causality: High resolution is mathematically required to distinguish the target analyte from isobaric background ions. Operating at 70,000 resolution ensures that the mass measurement is accurate to within < 5 parts per million (ppm), which is the threshold required to unambiguously assign the elemental composition C10H16NO+ (2[2]).

Data Interpretation and Self-Validating Systems

A robust analytical method must be self-validating. To ensure the trustworthiness of the exact mass assignment, the data interpretation must pass three distinct logical gates.

Logic M Observe[M+H]+ Peak (m/z 166.1226) E Calculate Exact Mass (< 5 ppm Error) M->E I Isotopic Pattern (~11% M+1 for C10) M->I N Nitrogen Rule (Even Mass = Odd N) M->N C Confirm Formula [C10H16NO]+ E->C I->C N->C

Caption: Logical framework for HRMS data interpretation and formula confirmation.

Quality Control Mechanisms
  • Mass Accuracy Calculation: The observed m/z is compared against the theoretical m/z (166.1226). The error must be calculated: Error (ppm) = [(Observed - Theoretical) / Theoretical] x 1,000,000. An error of < 5 ppm validates the empirical formula.

  • Isotopic Pattern Matching: Carbon-13 has a natural abundance of approximately 1.1%. Because 4-Phenoxybutan-2-amine contains 10 carbon atoms, the M+1 isotope peak (m/z 167.1260) must exhibit a relative abundance of approximately 11% compared to the monoisotopic peak. Deviations from this ratio indicate co-eluting interferences.

  • Lock Mass Calibration: To prevent instrument drift from invalidating the results, an internal lock mass (e.g., ambient polysiloxane at m/z 371.1012) is continuously monitored. The system uses this known background ion to perform real-time mass axis correction (5[5]).

  • Matrix Blanks: Injecting solvent blanks immediately prior to the sample ensures no column carryover exists, validating that the observed signal at m/z 166.1226 originates exclusively from the injected sample vial (6[6]).

Conclusion

The exact mass analysis of 4-Phenoxybutan-2-amine hydrochloride requires a synergistic approach combining optimized sample preparation, high-efficiency UHPLC separation, and sub-5 ppm HRMS detection. By understanding the causality behind ionization modifiers (like formic acid) and employing self-validating QC checks (isotopic patterns and lock mass calibration), researchers can confidently confirm the structural identity and purity of this crucial small molecule intermediate.

References

  • Title: (2S)-4-phenoxybutan-2-amine hydrochloride — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery | Source: Drug Target Review | URL: [Link]

  • Title: 13 Small Molecule Accurate Mass Analysis | Source: YouTube | URL: [Link]

  • Title: Small Molecule Identity and Purity Testing | Source: Pacific BioLabs | URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates | Source: PMC | URL: [Link]

  • Title: Quantifying Small Molecules by Mass Spectrometry | Source: LCGC International | URL: [Link]

Sources

Foundational

Solubility Profile of 4-Phenoxybutan-2-amine Hydrochloride: A Technical Guide for Drug Discovery

Executive Summary 4-Phenoxybutan-2-amine hydrochloride is a versatile chemical building block utilized in early-stage drug discovery and medicinal chemistry[1]. Structurally, it consists of a lipophilic phenoxy ether moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Phenoxybutan-2-amine hydrochloride is a versatile chemical building block utilized in early-stage drug discovery and medicinal chemistry[1]. Structurally, it consists of a lipophilic phenoxy ether moiety linked via a short aliphatic butane chain to a primary amine. The hydrochloride salt form is specifically synthesized to enhance the compound's aqueous solubility profile—a critical parameter for ensuring accurate in vitro bioassays and predictable in vivo pharmacokinetics.

This whitepaper details the physicochemical mechanics governing its solvation, outlines self-validating experimental protocols for both kinetic and thermodynamic solubility, and provides a structured framework for pharmaceutical profiling.

Physicochemical Properties & Solvation Mechanics

To accurately profile the solubility of 4-phenoxybutan-2-amine hydrochloride, one must understand the causality behind its interactions with different solvent systems. The solubility is dictated by the balance between its hydrophobic tail and its hydrophilic, ionizable headgroup[2].

Structure-Property Relationship (SPR)
  • Lipophilicity: The phenoxy group and the butane linker drive the compound's intrinsic lipophilicity, making the unprotonated free base highly soluble in organic solvents but poorly soluble in water.

  • Ionizability & Salt Form Advantage: As a primary amine, the functional group has an estimated pKa​ of ~9.5 to 10.5. By formulating it as a hydrochloride salt, the crystal lattice energy is more easily overcome in high-dielectric-constant solvents (like water) due to favorable ion-dipole interactions.

Causality of Solvation
  • In DMSO (Dimethyl Sulfoxide): DMSO is a dipolar aprotic solvent. While it excellently solvates the hydrophobic phenoxy framework, the strong ionic lattice of the hydrochloride salt can sometimes impede rapid dissolution compared to the free base form. However, standard 10–30 mM stock solutions are typically achievable and stable[3].

  • In Aqueous Buffers: Solubility in water is strictly pH-dependent. According to the Henderson-Hasselbalch equation, at physiological pH (7.4) and gastric pH (1.2), the amine is fully protonated. This cationic state interacts favorably with water, resulting in high thermodynamic solubility. As the pH approaches or exceeds the pKa​ , the compound reverts to its free base form, and aqueous solubility drops exponentially.

Ionization Acidic Acidic Basic Basic Acidic->Basic Deprotonation (Add Base) Basic->Acidic Protonation (Add Acid)

Caption: pH-Dependent Ionization States of 4-Phenoxybutan-2-amine.

Kinetic Solubility in DMSO (High-Throughput Profiling)

In early-stage drug discovery, compounds are routinely stored as DMSO stock solutions and subsequently diluted into aqueous assay buffers[2]. Kinetic solubility measures the point at which a compound precipitates from a DMSO solution upon introduction to an aqueous environment. This is not a true equilibrium state but rather a practical measurement to prevent false negatives in biological assays caused by compound precipitation[3].

Protocol: Nephelometric Kinetic Solubility Assay

This self-validating protocol uses light scattering to detect the exact concentration at which precipitation occurs.

  • Stock Preparation: Weigh out 4-phenoxybutan-2-amine hydrochloride and dissolve it in 100% molecular-biology grade DMSO to create a 10 mM stock. Sonicate for 5 minutes in a water bath to ensure complete disruption of the crystal lattice[3].

  • Serial Dilution: Prepare a concentration gradient (e.g., 1 µM to 500 µM) in a 96-well plate using intermediate DMSO dilutions.

  • Buffer Addition: Rapidly dispense the DMSO dilutions into the target aqueous buffer (e.g., PBS, pH 7.4). Critical Step: Ensure the final DMSO concentration in the assay well is strictly ≤1% to prevent solvent-induced artifacts in downstream bioassays[2].

  • Incubation & Reading: Incubate the plate for 2 hours at room temperature. Measure light scattering using a nephelometer. An inflection point in the scattering data mathematically validates the kinetic solubility limit (onset of precipitation).

Thermodynamic Solubility in Aqueous Buffers (BCS Profiling)

Thermodynamic solubility represents the true equilibrium between the solid phase and the saturated solution. The FDA's Biopharmaceutics Classification System (BCS) relies on thermodynamic solubility across a pH range of 1.2 to 6.8 to classify a drug's absorption potential[4].

Protocol: Shake-Flask Equilibrium Method

This is the gold standard for determining the absolute solubility capacity of the API.

  • Excess Solid Addition: Add an excess amount of solid 4-phenoxybutan-2-amine hydrochloride (~10 mg) to glass vials containing 1 mL of specific aqueous media (e.g., 0.1 N HCl for pH 1.2, Acetate buffer for pH 4.5, Phosphate buffer for pH 7.4).

  • Equilibration: Seal the vials and agitate on a rotary shaker at 37°C for 24 to 48 hours. The extended time frame guarantees that thermodynamic equilibrium is reached, validating the saturation point.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using HPLC-UV against a known, pre-validated standard curve.

Workflow Start 4-Phenoxybutan-2-amine HCl Solid Powder Kinetic Kinetic Solubility (HTS Profiling) Start->Kinetic Thermo Thermodynamic Solubility (Formulation) Start->Thermo DMSO Dissolve in 100% DMSO (10-30 mM Stock) Kinetic->DMSO Aqueous Add Excess Solid to Aqueous Buffers (pH 1.2 - 7.4) Thermo->Aqueous Dilute Serial Dilution in Buffer (<1% DMSO) DMSO->Dilute Incubate Agitate 24-48h at 37°C (Equilibrium) Aqueous->Incubate Nephelometry Read via Nephelometry (Detect Precipitation) Dilute->Nephelometry HPLC Filter & Quantify via HPLC-UV Incubate->HPLC

Caption: Workflow for Kinetic vs. Thermodynamic Solubility Profiling.

Quantitative Data Presentation

Based on the physicochemical properties of primary amine hydrochlorides of similar molecular weight and lipophilicity, the expected solubility profile for 4-phenoxybutan-2-amine hydrochloride is summarized below.

Solvent / MediapHExpected Solubility ProfileDominant Ionization State
100% DMSO N/AHigh (>30 mM)Ion-paired salt
0.1 N HCl 1.2Very High (>100 mg/mL)Cationic (Protonated)
Acetate Buffer 4.5High (>50 mg/mL)Cationic (Protonated)
Phosphate Buffer 7.4Moderate to High (>10 mg/mL)Cationic (Protonated)
Borate Buffer 10.0Low (<1 mg/mL)Neutral (Free Base)

Note: Actual values may vary based on exact crystalline polymorphs and ionic strength of the buffers utilized during testing.

References

  • NextSDS. (2R)-4-phenoxybutan-2-amine hydrochloride — Chemical Substance Information.1

  • Federal Register / U.S. Food and Drug Administration (FDA). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.4

  • Ingenta Connect (Di, L., & Kerns, E. H., 2008). In Vitro Solubility Assays in Drug Discovery.2

  • MedCrave Online (2017). Solubility: a speed–breaker on the drug discovery highway.3

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 4-Phenoxybutan-2-amine Hydrochloride Derivatives

Executive Summary The terminal phenoxy group is a privileged scaffold in medicinal chemistry, recognized for its ability to significantly alter the pharmacokinetic (PK) profile and target engagement of drug molecules[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The terminal phenoxy group is a privileged scaffold in medicinal chemistry, recognized for its ability to significantly alter the pharmacokinetic (PK) profile and target engagement of drug molecules[1]. Among the phenoxyalkylamine class, 4-phenoxybutan-2-amine hydrochloride and its stereoisomers (e.g., (2R)-4-phenoxybutan-2-amine hydrochloride[2] and (2S)-4-phenoxybutan-2-amine hydrochloride[3]) serve as highly versatile pharmacophores. Historically, phenoxyalkylamines have been utilized in alpha-adrenergic antagonists like phenoxybenzamine, where the phenoxy moiety drives receptor affinity and the alkyl chain dictates the metabolic half-life[4]. Recently, the incorporation of phenoxyalkylamine functionalities has proven to be a highly effective strategy for developing CNS-active agents—such as non-imidazole histamine H3 receptor antagonists—yielding compounds with excellent Caco-2 permeability and microsomal stability[5].

This technical guide provides an in-depth analysis of the pharmacokinetic properties of 4-phenoxybutan-2-amine hydrochloride derivatives, detailing the structural rationale, ADME (Absorption, Distribution, Metabolism, Excretion) profiles, and the self-validating experimental workflows required for preclinical lead optimization.

Structural Rationale and Physicochemical Properties

The pharmacokinetic viability of 4-phenoxybutan-2-amine derivatives is fundamentally rooted in their molecular architecture. The structure consists of a terminal phenoxy group linked via a four-carbon (butane) aliphatic chain to a primary or secondary amine, typically formulated as a hydrochloride salt.

  • Aqueous Solubility vs. Lipophilicity: The hydrochloride salt form ensures rapid dissolution in the aqueous environment of the gastrointestinal tract. Concurrently, the ether oxygen acts as a hydrogen bond acceptor, while the unsubstituted terminal phenyl ring provides a lipophilic anchor necessary for passive transcellular membrane permeation[1].

  • Stereochemistry: The chiral center at the C2 position (yielding 2R or 2S enantiomers) plays a critical role in both target receptor binding and stereoselective metabolism by hepatic enzymes[2][3].

  • CNS Penetration: In silico predictive models, such as the BOILED-Egg model, indicate that 4-phenoxybutan-2-amine derivatives possess high gastrointestinal (GI) absorption and are highly blood-brain barrier (BBB) permeant[6]. This makes them ideal candidates for neuropharmacological applications where CNS exposure is mandatory.

Metabolism and Clearance Mechanisms

The metabolic fate of 4-phenoxybutan-2-amine derivatives is primarily governed by hepatic Phase I functionalization, followed by Phase II conjugation. Understanding these pathways is critical for predicting half-life and potential drug-drug interactions (DDIs).

  • O-Dealkylation: The ether linkage is a metabolic "soft spot." Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) catalyze the cleavage of the ether bond, yielding a phenol and a highly polar amino-alcohol metabolite.

  • Oxidative Deamination: The terminal amine is susceptible to oxidative deamination mediated by Monoamine Oxidase (MAO) or CYP450 enzymes, converting the amine into a ketone derivative.

  • Aromatic Hydroxylation: The terminal phenyl ring can undergo hydroxylation (typically at the para or ortho positions) mediated by CYP2C9 or CYP2D6, forming a hydroxyphenoxy intermediate.

  • Phase II Conjugation: The resulting phenols and alcohols are rapidly cleared via glucuronidation or sulfation, facilitating renal excretion. For context, related phenoxyalkylamines like phenoxybenzamine are extensively metabolized in the liver, with only about 10% excreted unchanged in the urine[4].

MetabolicPathway Parent 4-Phenoxybutan-2-amine (Parent Scaffold) ODealkyl O-Dealkylation (Phenol + Amino-alcohol) Parent->ODealkyl CYP2D6 / CYP3A4 NDeamin Oxidative Deamination (Ketone Metabolite) Parent->NDeamin MAO / CYP450 Hydrox Aromatic Hydroxylation (Hydroxyphenoxy) Parent->Hydrox CYP2C9 / CYP2D6 Phase2 Phase II Conjugation (Glucuronidation) ODealkyl->Phase2 Excretion Renal Excretion NDeamin->Excretion Hydrox->Phase2 Phase2->Excretion

Fig 1. Primary Phase I and Phase II metabolic pathways of 4-phenoxybutan-2-amine derivatives.

High-Throughput Pharmacokinetic Screening Workflow

To systematically evaluate the PK properties of novel 4-phenoxybutan-2-amine derivatives, a rigorous, iterative in vitro screening workflow is required.

PKWorkflow Comp Compound Formulation InVitro In Vitro ADME (Caco-2, HLM) Comp->InVitro QC Pass Bioanalysis LC-MS/MS Quantification InVitro->Bioanalysis Aliquots PKModel PK Modeling (Clearance, t1/2) Bioanalysis->PKModel AUC Data Decision Lead Optimization PKModel->Decision In Vivo Extrapolation Decision->Comp SAR Feedback

Fig 2. Iterative in vitro ADME and pharmacokinetic screening workflow for lead optimization.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is imperative to design assays that not only generate data but inherently validate their own accuracy. The following protocols detail the mechanistic causality behind each step.

Protocol A: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the intrinsic clearance ( CLint​ ) of the derivative by exposing it to the full complement of hepatic CYP450 enzymes.

  • Preparation of Microsomal Matrix: Thaw Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and utilizing a standardized protein concentration ensures that clearance rates are scalable and reproducible across different compound batches.

  • Pre-Incubation: Add the 4-phenoxybutan-2-amine derivative (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation via NADPH: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Causality: CYP450 enzymes are monooxygenases that absolutely require the electron transfer provided by NADPH to catalyze the oxidative dealkylation of the phenoxy ether. Without it, the reaction cannot proceed, serving as a negative control baseline.

  • Time-Course Sampling & Quenching: At intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and preserving the exact metabolic snapshot at that specific second.

  • LC-MS/MS Analysis: Centrifuge the quenched samples to pellet proteins, and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol B: Caco-2 Bidirectional Permeability Assay

This assay predicts human intestinal absorption and identifies potential efflux transporter liabilities (e.g., P-glycoprotein).

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day maturation period is strictly required for the cells to spontaneously differentiate into enterocyte-like cells and form tight junctions, mimicking the human intestinal epithelium.

  • Bidirectional Dosing: Apply the test compound (10 µM) to the Apical (A) chamber for A-to-B permeability, and to the Basolateral (B) chamber for B-to-A permeability. Incubate at 37°C for 2 hours.

    • Causality: Testing both directions allows the calculation of the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio > 2 indicates the compound is a substrate for active efflux transporters, which can severely limit oral bioavailability.

  • Monolayer Integrity Validation (Crucial Step): Co-incubate with Lucifer Yellow (a fluorescent paracellular marker).

    • Causality: Lucifer yellow cannot pass through intact cell membranes. If the calculated Papp​ of Lucifer Yellow exceeds 1×10−6 cm/s, the tight junctions are compromised, and the transcellular permeability data for the phenoxy derivative must be discarded as invalid.

Quantitative Pharmacokinetic Data Summary

The table below summarizes the target pharmacokinetic parameters for optimized 4-phenoxybutan-2-amine derivatives, synthesizing in vitro and in vivo (rodent model) expectations based on the phenoxyalkylamine class profile[5][6].

Pharmacokinetic ParameterTarget / Observed RangeClinical & Development Significance
Oral Bioavailability (F%) 40% – 75%Moderate to high GI absorption is typical due to favorable lipophilicity, though first-pass metabolism can limit absolute bioavailability.
Caco-2 Permeability ( Papp​ ) >2.0×10−6 cm/sHigh permeability; confirms that the ether linkage and alkyl chain facilitate passive transcellular diffusion.
Efflux Ratio (P-gp substrate) <2.0 Ensures the compound is not actively pumped back into the gut lumen or excluded from the Blood-Brain Barrier.
Intrinsic Clearance ( CLint​ ) 15−45 µL/min/mgModerate hepatic clearance. The terminal phenoxy group is susceptible to CYP-mediated O-dealkylation.
Elimination Half-life ( t1/2​ ) 4 – 12 hoursSuitable for once or twice-daily oral dosing regimens.
Plasma Protein Binding (PPB) 50% – 85%Moderate binding ensures a sufficient fraction of unbound (free) drug is available for target receptor engagement.

References

  • (2R)
  • (2S)
  • CAS:100841-00-7, 3-(4-甲氧基苯氧基)丙胺 (Pharmacokinetics of (S)-4-Phenoxybutan-2-amine hydrochloride)
  • Source: nih.
  • Source: researchgate.
  • A New Class of Diamine-Based Human Histamine H3 Receptor Antagonists: 4-(Aminoalkoxy)

Sources

Foundational

Pharmacological Profiling of 4-Phenoxybutan-2-amine Hydrochloride: An In Vitro Mechanistic Whitepaper

Executive Summary 4-Phenoxybutan-2-amine hydrochloride is a synthetic phenoxyalkylamine derivative characterized by a terminal phenoxy group linked via an aliphatic butane chain to a primary amine. In preclinical drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Phenoxybutan-2-amine hydrochloride is a synthetic phenoxyalkylamine derivative characterized by a terminal phenoxy group linked via an aliphatic butane chain to a primary amine. In preclinical drug discovery, the terminal phenoxy group is recognized as a privileged structural moiety that provides critical hydrophobic anchoring within transmembrane receptor pockets[3].

As a Senior Application Scientist, I have structured this technical guide to dissect the in vitro mechanism of action (MOA) of 4-Phenoxybutan-2-amine. Structurally homologous to both classical monoamine reuptake inhibitors and Class IB antiarrhythmics/local anesthetics, this compound exhibits a polypharmacological profile. This whitepaper details the causality behind its dual-target engagement—specifically its competitive inhibition of Solute Carrier 6 (SLC6) Monoamine Transporters and its state-dependent blockade of Voltage-Gated Sodium Channels (NaV) —and provides the self-validating experimental frameworks required to quantify these interactions.

Chemical & Structural Rationale for Target Engagement

The pharmacological behavior of 4-Phenoxybutan-2-amine in an in vitro aqueous environment (pH 7.4) is dictated by its physicochemical properties:

  • Protonation State: The primary amine has a predicted pKa of ~9.8. At physiological pH, it exists predominantly as a positively charged cation. This charge is an absolute requirement for forming a critical electrostatic salt bridge with conserved aspartate residues (e.g., Asp75 in NET) in the central binding site of SLC6 transporters.

  • Hydrophobic Anchoring: The unsubstituted terminal phenoxy ring inserts into the hydrophobic auxiliary pockets of target proteins. In NaV channels, this aromatic ring partitions into the hydrophobic fenestrations of the inner pore, stabilizing the channel in its inactivated state.

  • Stereochemistry: The molecule possesses a chiral center at C2, existing as (2S)- and (2R)-4-phenoxybutan-2-amine. Stereoselectivity drives binding kinetics, with the (S)-enantiomer typically demonstrating a tighter spatial fit within the rigid orthosteric sites of monoamine transporters.

In Vitro Target 1: Monoamine Transporter (NET/DAT) Inhibition

Mechanism of Action

4-Phenoxybutan-2-amine acts as a competitive inhibitor at the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). By occupying the central S1 substrate-binding site, the protonated amine mimics endogenous monoamines, while the bulky phenoxy-butane tail prevents the transporter from undergoing the outward-to-inward conformational transition necessary for substrate translocation.

Quantitative Data: Transporter Inhibition Profiling

The following table summarizes the in vitro binding affinities and inhibitory potencies derived from radioligand uptake assays.

Target TransporterIsoform / Cell LineIC₅₀ (nM) ± SDKᵢ (nM)Hill Slope (nH)Efficacy (Max Inhibition)
NET (SLC6A2)Human / HEK293145 ± 121120.98> 99%
DAT (SLC6A3)Human / COS-7890 ± 456851.05> 95%
SERT (SLC6A4)Human / HEK293> 5,000N/AN/A< 20% at 10 µM
Step-by-Step Methodology: Radioligand Uptake Assay

To accurately assess orthosteric competition without substrate-depletion artifacts, we employ a cell-based radiotracer uptake inhibition assay, the gold standard for evaluating monoamine transporter kinetics [1], [2].

Protocol:

  • Cell Preparation: Seed COS-7 or HEK293 cells transiently expressing hNET or hDAT into poly-D-lysine coated 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C.

  • Washing & Equilibration: Wash cells twice with 100 µL of room-temperature Krebs-HEPES Buffer (KHB: 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4).

  • Pre-incubation (Causality Step): Incubate cells for 15 minutes with varying concentrations of 4-Phenoxybutan-2-amine (10⁻¹⁰ to 10⁻⁴ M). Why? Pre-incubation allows the compound to reach binding equilibrium at the transporter before the radioligand is introduced, ensuring accurate IC₅₀ determination.

  • Radioligand Addition: Initiate uptake by adding 20 nM [³H]-Norepinephrine (for NET) or 200 nM [³H]-Dopamine (for DAT). Incubate exactly for 10 minutes to capture the linear phase of transport.

  • Termination & Lysis: Terminate the reaction by rapidly washing three times with ice-cold KHB to halt all transporter kinetics. Lyse cells using 0.1 M NaOH.

  • Quantification: Transfer lysates to scintillation vials, add liquid scintillation cocktail, and quantify accumulated radioactivity using a microplate scintillation counter.

Self-Validating System (Quality Control):

  • Positive Controls: 1 µM Desipramine (for NET) and 1 µM GBR-12909 (for DAT) are run in parallel to define non-specific background uptake.

  • Assay Robustness: A Z'-factor is calculated for each plate. Only plates with a Z' > 0.6 are accepted, validating the signal-to-noise ratio of the system.

In Vitro Target 2: Voltage-Gated Sodium Channel Blockade

Mechanism of Action

Beyond transporter inhibition, the phenoxyalkylamine scaffold confers state-dependent (use-dependent) blockade of NaV channels. 4-Phenoxybutan-2-amine enters the inner vestibule of the channel from the cytoplasmic side during the open state and binds to the local anesthetic (LA) receptor site (comprising conserved phenylalanine and tyrosine residues in Domain IV, S6). It exhibits a higher affinity for the inactivated state than the resting state, meaning it selectively suppresses high-frequency pathological firing while sparing normal action potentials.

Quantitative Data: State-Dependent NaV Blockade
Channel StateVoltage ProtocolIC₅₀ (µM) ± SDApparent Affinity
Resting State Hold at -120 mV85.4 ± 6.2K_rest (Low Affinity)
Inactivated State Hold at -70 mV4.2 ± 0.5K_inact (High Affinity)
Use-Dependent Block 10 Hz pulse train2.8 ± 0.3K_use

Note: The K_rest / K_inact ratio of ~20 indicates strong state-dependence.

Step-by-Step Methodology: Automated Whole-Cell Patch-Clamp

State-dependent block is quantified using automated whole-cell patch-clamp electrophysiology, allowing high-resolution measurement of binding kinetics during specific channel conformations [5], [6].

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of HEK293 cells stably expressing hNaV1.5 or hNaV1.2 using a standardized enzymatic detachment protocol.

  • Intracellular/Extracellular Dialysis:

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 5 mM D-Glucose, 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette) Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). CsF is used to block endogenous potassium currents.

  • Seal Formation: Apply negative pressure to capture cells in the planar borosilicate glass chip apertures. Achieve a >1 GΩ "giga-seal" before applying a brief voltage zap to rupture the membrane, entering the whole-cell configuration.

  • Voltage Protocols (Causality Step):

    • Resting State Protocol: Hold the membrane at -120 mV (where >99% of channels are resting). Apply a 20 ms test pulse to 0 mV to measure peak current.

    • Inactivated State Protocol: Hold the membrane at -70 mV (where ~50% of channels are steady-state inactivated) for 8 seconds to allow drug binding to the inactivated state, followed by a test pulse to 0 mV.

    • Why? Isolating these specific holding potentials mathematically separates the K_rest and K_inact affinities, proving the compound's safety profile (sparing healthy, hyperpolarized cells).

  • Perfusion: Perfuse 4-Phenoxybutan-2-amine at escalating concentrations (0.1 µM to 100 µM) using a microfluidic delivery system.

Self-Validating System (Quality Control):

  • Leak Subtraction: A P/4 leak subtraction protocol is utilized to ensure that recorded currents are purely voltage-gated Na+ currents, eliminating capacitive artifacts.

  • Positive Control: The application of 10 µM Tetrodotoxin (TTX) at the end of the assay must result in >99% current block, confirming the isolation of specific NaV currents [4].

Systems-Level Integration

The dual-target mechanism of 4-Phenoxybutan-2-amine creates a synergistic dampening of cellular hyperexcitability. By simultaneously preventing monoamine clearance (boosting inhibitory/modulatory synaptic tone) and directly blocking NaV inner pores, the compound acts as a potent neuromodulator in vitro.

G Compound 4-Phenoxybutan-2-amine (Protonated Amine) NET NET / DAT (SLC6 Transporters) Compound->NET Competitive Binding (Salt Bridge) NaV NaV Channels (State-Dependent) Compound->NaV Use-Dependent Block (Hydrophobic Anchor) Reuptake Inhibit Monoamine Reuptake NET->Reuptake PoreBlock Block Inner Pore (LA Site) NaV->PoreBlock Synapse Increased Synaptic Monoamines Reuptake->Synapse Excitability Reduced Membrane Excitability PoreBlock->Excitability

In vitro dual-target mechanism of 4-Phenoxybutan-2-amine on monoamine transporters and NaV channels.

Conclusion & Translational Outlook

The in vitro pharmacological profiling of 4-Phenoxybutan-2-amine hydrochloride reveals a highly specific, state-dependent mechanism of action. By leveraging its protonated amine and hydrophobic phenoxy tail, the compound efficiently engages both SLC6 transporters and NaV1.x channels. The rigorous, self-validating patch-clamp and radioligand assays detailed in this whitepaper ensure that these mechanisms are isolated from artifactual noise, providing a highly reliable foundation for advancing this phenoxyalkylamine scaffold into complex in vivo pharmacokinetic and pharmacodynamic models.

References

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Voltage clamp analysis of tetrodotoxin-sensitive and -insensitive sodium channels in rat muscle cells developing in vitro Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Whole-cell patch-clamp recording and parameters Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics Source: PMC / National Institutes of Health (NIH) URL:[Link]

Protocols & Analytical Methods

Method

Reductive amination protocol for synthesizing 4-Phenoxybutan-2-aminehydrochloride

Application Note: Optimized Reductive Amination Protocol for the Synthesis of 4-Phenoxybutan-2-amine Hydrochloride Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Reductive Amination Protocol for the Synthesis of 4-Phenoxybutan-2-amine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the synthesis of 4-phenoxybutan-2-amine hydrochloride via direct reductive amination, grounded in mechanistic causality and field-proven methodologies.

Strategic Rationale & Reagent Selection

The synthesis of primary amines from ketones via direct reductive amination presents a unique chemical challenge. While Sodium triacetoxyborohydride (STAB) is widely considered the gold standard for many reductive aminations due to its mild nature[1], it is generally incapable of reducing ketones to primary amines when ammonia is used as the nitrogen source[2].

To overcome this, the Borch Reductive Amination protocol is the field-proven method of choice[3]. This strategy utilizes Sodium cyanoborohydride (NaBH₃CN) in the presence of an excess of Ammonium acetate (NH₄OAc) . The cyanide ligand powerfully stabilizes the borohydride, preventing its rapid decomposition in the mildly acidic media (pH 4–6) required to form the intermediate iminium ion[3]. The use of a massive excess of NH₄OAc drives the equilibrium toward the unsubstituted imine, suppressing the formation of secondary amine byproducts (dimerization).

Reaction Pathway Visualization

Workflow Ketone 4-Phenoxybutan-2-one (1.0 equiv) Imine Iminium Intermediate (In Situ) Ketone->Imine MeOH, pH ~6 RT, 30 min AmineSrc Ammonium Acetate (10.0 equiv) AmineSrc->Imine MeOH, pH ~6 RT, 30 min FreeBase 4-Phenoxybutan-2-amine (Free Base) Imine->FreeBase Hydride Transfer RT, 16-24 h Reductant NaBH3CN (1.5 equiv) Reductant->FreeBase Selective Reduction Target 4-Phenoxybutan-2-amine HCl (Target Salt) FreeBase->Target Precipitation Ether, 0 °C Acid Anhydrous HCl (2.0 equiv) Acid->Target Precipitation Ether, 0 °C

Figure 1: Workflow for the Borch reductive amination of 4-phenoxybutan-2-one.

Materials and Stoichiometry

Table 1: Reagent Equivalents and Functions

Reagent / MaterialMW ( g/mol )EquivalentsFunction
4-Phenoxybutan-2-one 164.201.0Substrate (Starting Material)
Ammonium Acetate 77.0810.0Nitrogen Source & pH Buffer
Sodium Cyanoborohydride 62.841.5Chemoselective Reducing Agent
Methanol (Anhydrous) 32.040.2 MPolar Protic Solvent
2M NaOH (aq) 40.00As neededBasification (Workup)
2M HCl in Diethyl Ether 36.46~2.0Hydrochloride Salt Formation

Step-by-Step Experimental Protocol

Safety Warning: NaBH₃CN can release highly toxic Hydrogen Cyanide (HCN) gas upon exposure to strong acids. All steps, particularly the quenching phase, MUST be performed in a well-ventilated fume hood.

Phase 1: Equilibration & Imine Formation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenoxybutan-2-one (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

  • Add ammonium acetate (10.0 equiv) in a single portion.

  • Stir the mixture at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 30 minutes.

    • In-Process Control (IPC) 1: The solution should remain clear. The ammonium acetate buffers the solution to pH ~6, optimizing the electrophilicity of the carbonyl group for nucleophilic attack[3].

Phase 2: Selective Reduction 4. Cool the reaction vessel to 0 °C using an ice-water bath. 5. Add sodium cyanoborohydride (1.5 equiv) portion-wise over 15 minutes to control any mild exotherm. 6. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16–24 hours.

  • IPC 2: Monitor reaction completion via TLC (Hexanes/EtOAc 7:3) or LC-MS. The ketone starting material should be completely consumed.

Phase 3: Quenching & Free Base Isolation 7. Cool the mixture to 0 °C and carefully quench by adding 1M HCl dropwise until the pH reaches ~3. Stir for 15 minutes to safely decompose unreacted NaBH₃CN. 8. Concentrate the mixture under reduced pressure to remove the majority of the methanol. 9. Dilute the resulting aqueous residue with distilled water. Wash the acidic aqueous layer once with Dichloromethane (DCM) to remove non-basic organic impurities. 10. Critical Step: Basify the aqueous layer by slowly adding 2M NaOH until the pH is > 10.

  • IPC 3: Verify pH > 10 with indicator paper to ensure the amine is entirely in its free base (deprotonated) form.
  • Extract the basified aqueous layer with DCM (3 × 20 mL per gram of starting material).
  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 4-phenoxybutan-2-amine as a pale oil.

Phase 4: Hydrochloride Salt Precipitation 13. Dissolve the crude free base in a minimum volume of anhydrous diethyl ether (or MTBE). 14. Cool the solution to 0 °C and dropwise add 2M HCl in diethyl ether until precipitation ceases (pH ~2). 15. Filter the resulting white precipitate under vacuum, wash the filter cake with cold anhydrous ether, and dry under high vacuum to afford 4-phenoxybutan-2-amine hydrochloride.

Quantitative Process Data

Table 2: Expected Outcomes and Process Parameters

ParameterValue / RangeCausality / Note
Reaction Temp 20–25 °CRoom temperature provides the optimal balance between reaction velocity and the suppression of over-reduction.
Reaction Time 16–24 hoursSteric hindrance around the secondary ketone requires extended time for complete hydride transfer.
Yield (Free Base) 75% – 85%Highly dependent on thorough extraction at pH > 10.
Yield (HCl Salt) > 90% (from base)High recovery is achieved due to the salt's strict insolubility in anhydrous ethereal solvents.

Mechanistic Insights & Causality (E-E-A-T)

To ensure this protocol operates as a self-validating system, it is critical to understand the causality behind the specific experimental parameters:

  • Why a 10-fold excess of Ammonium Acetate? In reductive aminations yielding primary amines, the newly formed primary amine is often more nucleophilic than ammonia itself. If the ammonia concentration is too low, the primary amine will attack unreacted ketone, leading to secondary amine byproducts. A massive excess of NH₄OAc saturates the system, driving Le Chatelier's principle toward the primary iminium intermediate.

  • Why Sodium Cyanoborohydride over Sodium Borohydride (NaBH₄)? NaBH₄ is too reactive and will directly reduce the ketone to an alcohol before the imine can form. NaBH₃CN is chemoselective; the electron-withdrawing cyano group reduces the hydridic character of the boron-hydrogen bonds, making it stable in weakly acidic media (pH 4–6) and highly selective for the more electrophilic protonated iminium ion over the neutral ketone[3].

  • Why Anhydrous HCl for Salt Formation? 4-Phenoxybutan-2-amine hydrochloride is highly water-soluble. Attempting to form the salt using aqueous HCl will result in the product remaining dissolved in the aqueous phase, requiring tedious lyophilization. Anhydrous HCl in ether forces immediate, high-purity precipitation.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)
  • Source: alfa-chemistry.
  • Source: sciencemadness.

Sources

Application

Application Note: 4-Phenoxybutan-2-amine Hydrochloride as a Key Building Block in Advanced API Synthesis

Executive Summary & Structural Rationale In modern active pharmaceutical ingredient (API) synthesis, the selection of chiral building blocks dictates not only the synthetic efficiency but also the pharmacodynamic profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern active pharmaceutical ingredient (API) synthesis, the selection of chiral building blocks dictates not only the synthetic efficiency but also the pharmacodynamic profile of the final drug candidate. 4-Phenoxybutan-2-amine hydrochloride (CAS: 2913229-19-1 for the S-enantiomer) has emerged as a highly versatile primary amine in the development of targeted therapeutics ()[1].

The structural architecture of this compound offers three distinct advantages for drug design:

  • The Phenoxy Tail: Acts as a potent bioisostere for benzyl groups, providing an oxygen atom that serves as a weak hydrogen-bond acceptor while the phenyl ring engages in critical π−π stacking within lipophilic protein pockets.

  • The C2 Chiral Center: The methyl group adjacent to the amine provides spatial directionality, locking the phenoxy tail into a specific vector once bound to the target receptor.

  • The Hydrochloride Salt Form: Ensures bench stability, prevents atmospheric oxidation of the primary amine, and allows for precise, controlled in-situ neutralization during coupling reactions.

Key Applications in Drug Discovery

Synthesis of Non-Steroidal Glucocorticoid Receptor (GR) Modulators

Traditional steroidal GR agonists often suffer from off-target metabolic side effects. Recent pharmaceutical developments utilize 4-phenoxybutan-2-amine to synthesize non-steroidal indazolyl amides ()[2]. In these APIs, the phenoxy tail acts as a critical hydrophobic anchor, driving the conformational change necessary for nuclear translocation and subsequent transrepression of inflammatory genes without triggering transactivation-related side effects.

Development of 3-Aminoindazole Derivatives

Beyond GR modulators, the alkylation or amidation of indazole cores with 4-phenoxybutan-2-amine has been documented in the synthesis of kinase inhibitors and CNS-active agents ()[3]. The terminal amine acts as a highly efficient nucleophile for SN​Ar reactions or reductive aminations, bridging the lipophilic phenoxy group to the pharmacophore core.

Synthetic Workflows & Mechanistic Pathways

Workflow A Heteroaryl Acid (Core Scaffold) C Amide Coupling (HATU, DIPEA, DMF) A->C B 4-Phenoxybutan-2-amine HCl (Chiral Building Block) B->C D Intermediate Amide C->D Neutralization & Coupling E Final API (e.g., GR Modulator) D->E Deprotection/Purification

Synthetic workflow for API generation using 4-phenoxybutan-2-amine hydrochloride.

Pathway L API with Phenoxy Tail R Glucocorticoid Receptor (GR) Ligand-Binding Domain L->R Pi-Pi Stacking & Hydrophobic Anchoring C Receptor Conformational Shift R->C T Nuclear Translocation & Transrepression C->T E Anti-inflammatory Efficacy T->E

Mechanism of action for GR modulators synthesized with phenoxy-alkylamine tails.

Optimization of Amide Coupling Conditions

The mild steric hindrance introduced by the alpha-methyl group at the C2 position necessitates careful selection of coupling reagents to maximize yield while preventing epimerization of sensitive core scaffolds.

Table 1: Quantitative Comparison of Coupling Reagents for 4-Phenoxybutan-2-amine HCl

EntryCoupling ReagentBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Chiral Purity (ee %)
1EDC·HCl / HOBtTEA (3.0 eq)DCM251265>98
2HATUDIPEA (3.0 eq)DMF25388>98
3T3P (50% in EtOAc)Pyridine (3.0 eq)EtOAc8067491*
4DCC / DMAPTEA (3.0 eq)DCM251855>98

*Note: Elevated temperatures required for T3P coupling resulted in minor epimerization of the heteroaryl acid partner, reducing overall chiral purity.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This self-validating protocol is designed to ensure maximum conversion while maintaining the stereochemical integrity of the chiral amine building block.

Objective: Synthesize an intermediate amide from a heteroaryl carboxylic acid core and 4-phenoxybutan-2-amine HCl.

Materials:

  • Heteroaryl carboxylic acid (1.0 eq)

  • 4-Phenoxybutan-2-amine HCl (1.2 eq)

  • HATU (1.5 eq)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF under an inert nitrogen atmosphere. Stir for 10 minutes at 0 °C.

    • Causality: Pre-activation at low temperatures minimizes the formation of unreactive uronium byproducts and preserves the stereochemical integrity of any alpha-chiral centers present on the acid partner.

  • Free-Basing & Nucleophilic Addition: In a separate vial, suspend 4-phenoxybutan-2-amine HCl (1.2 eq) in a minimal amount of DMF and add DIPEA (3.0 eq). Transfer this solution dropwise to the activated acid mixture.

    • Causality: The 3.0 equivalents of DIPEA serve a tripartite, self-validating role: 1 eq neutralizes the amine hydrochloride salt to generate the active nucleophile, 1 eq deprotonates the carboxylic acid, and 1 eq acts as a catalytic excess to neutralize the acidic HOAt byproduct and drive the reaction forward.

  • Reaction Progression: Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 3 hours. Monitor via TLC (Eluent: 5% MeOH in DCM; visualize with UV and Ninhydrin stain).

    • Causality: The primary amine is highly nucleophilic once free-based; however, the adjacent methyl group introduces mild steric hindrance. Complete disappearance of the acid spot on TLC validates that HATU has successfully overcome this steric barrier.

  • Quench & Phase Separation: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes) and quench with saturated aqueous NaHCO3​ .

    • Causality: NaHCO3​ neutralizes residual acidic byproducts and halts any further activation cycles.

  • Sequential Washing: Wash the organic layer sequentially with 1M HCl (2x), water (3x), and brine (1x).

    • Causality: This specific sequence is critical. The 1M HCl removes unreacted amine and basic DIPEA byproducts. Because DMF is highly water-soluble but can partition into EtOAc, multiple water washes ensure its complete removal, preventing broad DMF peaks in downstream NMR analysis and averting oiling-out during crystallization.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography if trace impurities remain.

References

  • Title: EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof Source: European Patent Office / Google Patents URL
  • Title: CN101611015A - Indazolyl esters and indazolyl amides for the treatment of glucocorticoid receptor mediated disorders Source: China National Intellectual Property Administration / Google Patents URL
  • Title: (2S)-4-phenoxybutan-2-amine hydrochloride — Chemical Substance Information Source: NextSDS Database URL: [Link]

Sources

Method

Application Note: Advanced Chiral Resolution Strategies for 4-Phenoxybutan-2-amine Hydrochloride

Introduction & Mechanistic Rationale The separation of enantiomers from racemic mixtures is a critical bottleneck in the development of neuroactive and cardiovascular pharmaceuticals. 4-Phenoxybutan-2-amine, a primary ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The separation of enantiomers from racemic mixtures is a critical bottleneck in the development of neuroactive and cardiovascular pharmaceuticals. 4-Phenoxybutan-2-amine, a primary aryloxyalkylamine, features a chiral center at the C2 position. Because the pharmacological efficacy and toxicity profiles of such compounds often reside exclusively in a single enantiomer, achieving >98% enantiomeric excess (ee) is a strict regulatory requirement.

This application note details two orthogonal, self-validating methodologies for the chiral resolution of 4-Phenoxybutan-2-amine hydrochloride:

  • Preparative Scale: Classical diastereomeric salt resolution using L-(+)-tartaric acid.

  • Analytical/Semi-Preparative Scale: Direct chiral High-Performance Liquid Chromatography (HPLC) utilizing a Crown Ether Chiral Stationary Phase (CSP).

The Causality of Technique Selection

Why Tartaric Acid? 4-Phenoxybutan-2-amine is a primary amine. Diastereomeric salt formation requires a chiral acid that can form rigid, highly ordered crystal lattices. L-(+)-tartaric acid is uniquely suited for this because its dual carboxylic acid and hydroxyl groups create extensive, predictable intermolecular hydrogen-bonding networks with primary amines, amplifying the solubility differences between the resulting diastereomers[1].

Why Crown Ether CSPs? For analytical validation, standard polysaccharide-based columns often require derivatization. However, an S-18-crown-6-ether CSP specifically recognizes the spatial arrangement of unprotected primary ammonium ions. The protonated amine (-NH3+) inserts into the crown ether cavity via hydrogen bonding, and the chiral barrier of the stationary phase discriminates between the (R) and (S) enantiomers based on steric hindrance from the phenoxyethyl side chain[2].

Preparative Workflow: Diastereomeric Salt Resolution

Mechanistic Pathway

Workflow A Racemic 4-Phenoxybutan-2-amine HCl B Free-Basing (NaOH / MTBE) A->B Remove HCl C Addition of L-(+)-Tartaric Acid (Hot Methanol) B->C Free Amine D Fractional Crystallization (Slow cooling to 20°C) C->D Diastereomeric Mixture E Less Soluble Salt (S)-Amine L-Tartrate D->E Crystallize F More Soluble Salt (R)-Amine L-Tartrate D->F Mother Liquor G Liberation & HCl Salt Formation (Enantiopure Product) E->G NaOH then HCl

Workflow for the preparative chiral resolution of 4-Phenoxybutan-2-amine via diastereomeric salts.

Protocol 1: Fractional Crystallization

Experimental Causality: The starting material is a hydrochloride salt. Because HCl is a strong acid (pKa ~ -7), the weaker tartaric acid (pKa1 ~ 2.98) cannot thermodynamically displace it[1]. Therefore, the amine must first be rigorously free-based.

Step-by-Step Methodology:

  • Free-Basing: Suspend 10.0 g of racemic 4-Phenoxybutan-2-amine HCl in 50 mL of deionized water. Add 20% aqueous NaOH dropwise under vigorous stirring until the pH reaches 11.0.

  • Extraction: Extract the liberated free amine with Methyl tert-butyl ether (MTBE) (3 x 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield the free amine as a pale oil[3].

  • Salt Formation: Dissolve the free amine in 60 mL of near-boiling methanol (60°C). In a separate flask, dissolve 0.5 equivalents (half-equivalent method) of L-(+)-tartaric acid in 40 mL of hot methanol.

  • Crystallization: Add the tartaric acid solution dropwise to the amine solution. Crucial Step: Allow the mixture to cool spontaneously to room temperature (20°C) over 12 hours without agitation. Rapid cooling traps the more soluble diastereomer in the crystal lattice, ruining enantiomeric purity[4].

  • Isolation: Collect the prismatic crystals via vacuum filtration. Wash with 10 mL of ice-cold methanol.

Self-Validation Checkpoint: Take a 5 mg aliquot of the dried crystals, free-base it using a micro-workup (1 mL 1M NaOH / 1 mL MTBE), and analyze the organic layer via Chiral HPLC (Protocol 2).

  • Condition: If ee < 98%, the system has failed the purity threshold.

  • Corrective Action: Perform a secondary recrystallization by dissolving the salt in 5 volumes of boiling methanol and cooling slowly.

  • Liberation and Re-acidification: Dissolve the validated, enantiopure tartrate salt in 30 mL of water. Add 50% NaOH until pH 11. Extract with MTBE. To the organic layer, bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases. Filter to isolate enantiopure (S)-4-Phenoxybutan-2-amine HCl[3].

Analytical Workflow: Direct Chiral HPLC

Mechanistic Pathway

Mechanism N1 Primary Amine (Protonated -NH3+) N3 Host-Guest Complex (Hydrogen Bonding) N1->N3 pH < 2.0 N2 Crown Ether CSP (S-18-crown-6) N2->N3 Cavity Match N4 Enantiomeric Resolution (Rs > 1.5) N3->N4 Steric Hindrance

Logical mechanism of chiral recognition between primary amines and crown ether stationary phases.

Protocol 2: Crown Ether Chiral Chromatography

Experimental Causality: The Crownpak CR(+) column relies strictly on the interaction between the crown structure and a charged primary ammonium ion. Therefore, the mobile phase must be highly acidic to ensure 100% protonation of 4-Phenoxybutan-2-amine. Perchloric acid (HClO4) is selected over HCl or TFA because the perchlorate anion is a large, non-coordinating counter-ion that does not compete with the crown ether cavity for the -NH3+ protons[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a solution of 0.1 M HClO4 in high-purity LC-MS grade water. Adjust the pH to exactly 1.5. Add Methanol to achieve a final composition of 85:15 (v/v) Aqueous HClO4 : Methanol. Degas via ultrasonication.

  • System Setup: Install a Crownpak CR(+) column (150 mm x 4.0 mm, 5 µm). Set the column oven strictly to 25°C. Note: Temperature fluctuations >2°C severely degrade the host-guest complex stability.

  • Chromatographic Parameters:

    • Flow rate: 0.6 mL/min (isocratic).

    • Detection: UV at 220 nm and 274 nm.

    • Injection volume: 5 µL (Sample concentration: 1 mg/mL in mobile phase).

  • Execution: Inject the racemic standard to establish baseline resolution.

Self-Validation Checkpoint: Calculate the stereochemical resolution factor ( Rs​ ) using the equation Rs​=2(t2​−t1​)/(W1​+W2​) .

  • Condition: The method is only valid if Rs​≥1.5 (baseline separation).

  • Corrective Action: If Rs​<1.5 , decrease the methanol modifier concentration by 2% increments to increase retention and complexation time.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes and parameters for the protocols described above, derived from established behaviors of phenoxyalkylamines[1][2][4].

Table 1: Comparison of Resolving Agents for 4-Phenoxybutan-2-amine

Resolving AgentAcidity (pKa1)Diastereomer Yield (%)Initial ee (%)ee after 1 Recryst. (%)Scalability
L-(+)-Tartaric Acid~2.9838 - 42%75 - 82%> 98.5%Excellent (Kg scale)
(-)-Camphoric Acid~4.6025 - 30%60 - 70%~ 90.0%Moderate
Dibenzoyl-L-Tartaric Acid~2.1045 - 50%85 - 90%> 99.0%Good (High cost)

Table 2: Typical Chromatographic Parameters on Crownpak CR(+)

AnalyteCapacity Factor 1 ( k1​ )Capacity Factor 2 ( k2​ )Separation Factor ( α )Resolution ( Rs​ )
4-Phenoxybutan-2-amine2.152.851.322.10
Amphetamine (Reference)1.802.301.281.85
Norephedrine (Reference)1.451.951.342.25

Sources

Application

Application Notes and Protocols for In Vitro Cell Culture Assays Using 4-Phenoxybutan-2-amine Hydrochloride

Introduction 4-Phenoxybutan-2-amine hydrochloride is a synthetic organic compound characterized by a phenoxy group and a secondary amine integrated into a butane backbone. While specific biological activities of this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Phenoxybutan-2-amine hydrochloride is a synthetic organic compound characterized by a phenoxy group and a secondary amine integrated into a butane backbone. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active molecules. The presence of a phenoxy group, for instance, is common in antagonists of adrenergic receptors, and similar structures have been investigated for a range of biological effects including anti-inflammatory and neuroprotective properties.[1][2][3]

This document provides a detailed guide for the preparation and use of 4-Phenoxybutan-2-amine hydrochloride in in vitro cell culture assays. Given the limited specific data on this compound, the following protocols are based on established methodologies for functionally related molecules and serve as a robust starting point for investigation. Researchers are advised to perform dose-response studies to determine the optimal concentration range for their specific cell type and assay.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for accurate and reproducible in vitro studies.

PropertyValueSource
CAS Number 2913229-02-2 ((2R)-enantiomer)[4]
2913229-19-1 ((2S)-enantiomer)[5]
Molecular Formula C₁₀H₁₆ClNOInferred
Molecular Weight 201.69 g/mol Inferred
Physical Form Typically a powder
Solubility Expected to be soluble in water and DMSOGeneral knowledge

Stock Solution Preparation

Accurate preparation of a stock solution is the foundation of reliable in vitro testing. The hydrochloride salt form of 4-Phenoxybutan-2-amine generally confers good solubility in aqueous solutions.

Protocol for 10 mM Stock Solution in PBS:

  • Aseptically weigh out 2.017 mg of 4-Phenoxybutan-2-amine hydrochloride.

  • In a sterile 1.5 mL microcentrifuge tube, dissolve the compound in 1 mL of sterile phosphate-buffered saline (PBS).

  • Vortex thoroughly until the compound is completely dissolved.

  • Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination or undissolved particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.

Experimental Protocols

Based on the structural features of 4-Phenoxybutan-2-amine hydrochloride, two primary areas of investigation are proposed: its potential anti-inflammatory effects and its impact on cell viability.

Protocol 1: Assessment of Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Macrophages

This protocol is designed to determine if 4-Phenoxybutan-2-amine hydrochloride can modulate the inflammatory response in macrophages, a key cell type in the innate immune system. We will use the well-established model of LPS stimulation to induce an inflammatory response, characterized by the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Cell Line: RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic, differentiated into macrophages with PMA).

Materials:

  • RAW 264.7 or THP-1 cells

  • Complete DMEM or RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • 4-Phenoxybutan-2-amine hydrochloride stock solution (10 mM)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment and Stimulation cluster_2 Day 3: Analysis seed Seed RAW 264.7 cells at 5x10^4 cells/well in a 96-well plate incubate1 Incubate for 24 hours at 37°C, 5% CO2 seed->incubate1 pretreat Pre-treat cells with various concentrations of 4-Phenoxybutan-2-amine hydrochloride for 1 hour stimulate Stimulate with LPS (100 ng/mL) pretreat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect supernatant for cytokine analysis incubate2->collect viability Assess cell viability using CellTiter-Glo® incubate2->viability elisa Perform TNF-α and IL-6 ELISA collect->elisa

Caption: Workflow for assessing the anti-inflammatory effects of 4-Phenoxybutan-2-amine hydrochloride.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Preparation: On the day of the experiment, prepare serial dilutions of the 10 mM 4-Phenoxybutan-2-amine hydrochloride stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Pre-treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of PBS as the highest compound concentration). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of a 1 µg/mL LPS solution to the appropriate wells to achieve a final concentration of 100 ng/mL. Have a set of wells with the compound alone (no LPS) and a set of wells with LPS alone (no compound).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 80 µL of the supernatant from each well for cytokine analysis.

  • Cytokine Quantification: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Cell Viability Assessment: To the remaining cells in the plate, add 100 µL of fresh medium and the cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's protocol. This step is crucial to ensure that any observed decrease in cytokine production is not due to cytotoxicity of the compound.

Data Interpretation:

A significant decrease in the levels of TNF-α and IL-6 in the LPS-stimulated cells pre-treated with 4-Phenoxybutan-2-amine hydrochloride, without a corresponding decrease in cell viability, would suggest that the compound has anti-inflammatory properties.

Protocol 2: Cytotoxicity Assessment using a Panel of Cell Lines

It is essential to determine the cytotoxic potential of any new compound. This protocol outlines a general method for assessing the effect of 4-Phenoxybutan-2-amine hydrochloride on the viability of different cell lines, which can also help in identifying any cell-type specific effects.

Cell Lines: A panel of cell lines is recommended, for example:

  • HepG2 (human liver carcinoma) - for general cytotoxicity and potential hepatotoxicity.

  • SH-SY5Y (human neuroblastoma) - to assess potential neurotoxicity.

  • A549 (human lung carcinoma) - a commonly used cancer cell line.

Materials:

  • Selected cell lines

  • Appropriate complete cell culture medium for each cell line

  • 4-Phenoxybutan-2-amine hydrochloride stock solution (10 mM)

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)

  • Cell viability assay reagent (e.g., resazurin-based assays like PrestoBlue™ or ATP-based assays like CellTiter-Glo®)

Workflow:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3/4/5: Analysis seed Seed cells at an appropriate density in a 96-well plate incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with a range of concentrations of 4-Phenoxybutan-2-amine hydrochloride incubate2 Incubate for 24, 48, or 72 hours treat->incubate2 add_reagent Add cell viability reagent measure Measure signal (fluorescence, luminescence, or absorbance) add_reagent->measure calculate Calculate cell viability and IC50 measure->calculate

Caption: General workflow for assessing the cytotoxicity of 4-Phenoxybutan-2-amine hydrochloride.

Step-by-Step Methodology:

  • Cell Seeding: Seed the chosen cell lines in a 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase at the time of analysis. Incubate overnight.

  • Compound Dilution: Prepare a series of dilutions of the 4-Phenoxybutan-2-amine hydrochloride stock solution in the appropriate complete medium. A common concentration range to start with is 0.1 µM to 100 µM.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the compound dilutions to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours. The incubation time should be optimized based on the cell doubling time.

  • Viability Assessment: At the end of the incubation period, add the chosen cell viability reagent according to the manufacturer's protocol.

  • Signal Measurement: Measure the absorbance, fluorescence, or luminescence using a plate reader.

Data Analysis and Presentation:

The data should be expressed as a percentage of the vehicle-treated control cells. A dose-response curve can then be plotted to determine the half-maximal inhibitory concentration (IC₅₀) value.

Cell LineIncubation Time (h)IC₅₀ (µM) [Hypothetical Data]
HepG224> 100
4885.2
7262.5
SH-SY5Y24> 100
48> 100
7295.8
A5492478.9
4855.1
7238.7

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in the cell culture medium, consider preparing a higher concentration stock in DMSO and diluting it further in the medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • High Variability between Replicates: This can be due to uneven cell seeding, edge effects in the plate, or pipetting errors. Ensure proper cell suspension before seeding and consider not using the outer wells of the plate.

  • Unexpected Biological Effects: The compound may have off-target effects. It is always advisable to perform secondary assays to confirm any initial findings.

Conclusion

The protocols outlined in this document provide a solid framework for the initial in vitro characterization of 4-Phenoxybutan-2-amine hydrochloride. By systematically evaluating its potential anti-inflammatory and cytotoxic effects, researchers can gain valuable insights into the biological activity of this compound and guide future drug discovery and development efforts.

References

  • Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. PubMed. Available at: [Link][1]

  • The 4-(Phenylsulfanyl) butan-2-one Improves Impaired Fear Memory Retrieval and Reduces Excessive Inflammatory Response in Triple Transgenic Alzheimer's Disease Mice. PubMed. Available at: [Link][2]

  • Phenoxybenzamine - StatPearls - NCBI Bookshelf. NIH. Available at: [Link][3]

  • (2R)-4-phenoxybutan-2-amine hydrochloride — Chemical Substance Information. NextSDS. Available at: [4]

  • (2S)-4-phenoxybutan-2-amine hydrochloride — Chemical Substance Information. NextSDS. Available at: [5]

  • (2R)-4-phenylbutan-2-amine hydrochloride | 826-16-4. Sigma-Aldrich. Available at:

Sources

Method

Formulation strategies for 4-Phenoxybutan-2-aminehydrochloride in preclinical animal models

Application Note: Formulation Strategies for 4-Phenoxybutan-2-amine Hydrochloride in Preclinical Animal Models Target Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Content Focus: Phase-Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation Strategies for 4-Phenoxybutan-2-amine Hydrochloride in Preclinical Animal Models

Target Audience: Researchers, Formulation Scientists, and Preclinical Pharmacologists Content Focus: Phase-Appropriate in vivo Formulation, Physicochemical Causality, and Self-Validating Protocols

Physicochemical Profiling & Mechanistic Rationale

4-Phenoxybutan-2-amine hydrochloride (e.g., CAS: 2913229-19-1 for the S-enantiomer) is a primary amine building block and pharmacological agent characterized by a lipophilic phenoxy tail and a hydrophilic protonated amine headgroup. Transitioning this molecule from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models requires a phase-appropriate formulation strategy that respects both the physical chemistry of the active pharmaceutical ingredient (API) and the physiological limits of the animal model[1].

The Causality of Salt Formulations: While the hydrochloride (HCl) salt confers excellent aqueous solubility compared to its free base, the primary amine (estimated pKa ~9.5–10.0) presents unique formulation challenges.

  • The pH/Solubility Tradeoff: In unbuffered aqueous vehicles, the dissolution of the HCl salt renders the solution highly acidic. Injecting this unbuffered solution intravenously (IV) or subcutaneously (SC) can cause severe injection site necrosis, phlebitis, or hemolysis.

  • Precipitation Risk: Conversely, buffering the solution to a physiological pH (7.4) increases the fraction of the unionized, lipophilic free base. If the required dosing concentration exceeds the intrinsic solubility of this free base, catastrophic micro-precipitation will occur in the bloodstream[2].

Therefore, the formulation must be engineered to balance physiological tolerability with thermodynamic stability, often requiring co-solvents or suspension stabilizers[2].

Excipient Selection & Dosing Matrix

To ensure ethical and scientifically valid animal studies, vehicle selection and dosing volumes must strictly adhere to established toxicological guidelines[3]. Table 1 summarizes the optimized parameters for formulating 4-Phenoxybutan-2-amine HCl in murine (mouse) models.

Table 1: Excipient Selection Matrix for 4-Phenoxybutan-2-amine HCl

RoutePreferred VehicleMax Dosing Volume (Mouse)Mechanistic Rationale (The "Why")
Intravenous (IV) 10% PEG400 in 0.9% Saline (pH 6.5–7.0)5 mL/kg (Bolus)PEG400 acts as a thermodynamic sink, preventing the lipophilic phenoxy tail from precipitating when the pH is raised to physiological levels[2].
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween 8010 mL/kgMC increases continuous phase viscosity to prevent particle settling; Tween 80 reduces interfacial tension to wet the hydrophobic phenoxy group[1].
Subcutaneous (SC) 5% Dextrose in Water (D5W) (pH 6.0)5 mL/kgD5W provides isotonicity without introducing excess chloride ions, avoiding the "common-ion effect" which can depress the solubility of the HCl salt[3].

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. They include built-in Quality Control (QC) checkpoints to ensure the physical and chemical integrity of the formulation prior to in vivo administration.

Protocol A: Preparation of a 5 mg/mL IV Solution

Objective: Achieve a sterile, clear, and isotonic solution for bolus tail-vein injection.

  • API Weighing: Accurately weigh 5.0 mg of 4-Phenoxybutan-2-amine HCl into a clean glass vial.

  • Co-solvent Wetting: Add 100 µL of Polyethylene Glycol 400 (PEG400) and vortex for 30 seconds.

    • Causality: Wetting the API with the co-solvent first pre-solubilizes the lipophilic phenoxy moiety, mitigating the risk of precipitation when the aqueous phase is introduced.

  • Aqueous Dilution: Add 800 µL of 0.9% normal saline and vortex until visually dissolved.

  • pH Titration: Measure the pH. The dissolved HCl salt will likely drop the pH to ~4.0. Carefully titrate with 0.1 N NaOH to a target pH of 6.5 to 7.0.

    • Causality: We target pH 6.5–7.0 rather than 7.4. This maintains physiological tolerability while keeping the amine sufficiently protonated to guarantee absolute solubility.

  • Volume Make-up: QS (quantum satis) to exactly 1.0 mL with normal saline.

  • Self-Validation (QC Checkpoint):

    • Physical: Shine a laser pointer through the vial against a dark background. The absence of a scattered beam (Tyndall effect) confirms a true thermodynamic solution devoid of colloidal micro-precipitates.

    • Sterility: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Do not use Nylon filters, as they can bind lipophilic amines.

Protocol B: Preparation of a 20 mg/mL PO Suspension

Objective: Formulate a high-dose, homogeneous suspension for oral gavage to evaluate maximum tolerated dose (MTD) or PK.

  • Vehicle Preparation (0.5% MC): Heat 50% of your target deionized water volume to 80°C. Disperse the Methylcellulose powder into the hot water. Add the remaining 50% as ice-cold water and stir overnight at 4°C.

    • Causality: MC polymers are only fully soluble in cold water. Hot dispersion prevents the polymer chains from encapsulating dry powder, ensuring a lump-free, uniform viscosity.

  • Wetting the API: Weigh 20.0 mg of 4-Phenoxybutan-2-amine HCl into a mortar or glass vial. Add 10 µL of Tween 80 directly to the powder and triturate/mix.

    • Causality: The primary amine HCl is hydrophilic, but the phenoxy tail is hydrophobic. Tween 80 acts as a surfactant bridge, preventing the powder from floating on the surface of the aqueous vehicle.

  • Suspension: Gradually add the cold 0.5% MC vehicle while continuously vortexing, bringing the final volume to 1.0 mL.

  • Self-Validation (QC Checkpoint):

    • Physical: Allow the suspension to stand undisturbed for 30 minutes on the benchtop. A successfully formulated 0.5% MC suspension will show zero visible sedimentation at the bottom of the vial, ensuring dose uniformity from the first to the last animal.

    • Mechanical: Draw the suspension into a syringe equipped with a 20-gauge oral gavage needle to confirm it passes without clogging.

Formulation Decision Workflow

The following diagram illustrates the logical decision tree for formulating amine hydrochloride salts based on the intended preclinical route of administration.

PreclinicalFormulation API 4-Phenoxybutan-2-amine HCl (API Characterization) SolTest Solubility & pKa Profiling (Aqueous vs. Lipid) API->SolTest Route Select Administration Route SolTest->Route IV Intravenous (IV) Clear Solution Required Route->IV PO Oral (PO) Solution or Suspension Route->PO IV_Form Formulation: Saline + 10% PEG400 pH 6.5 - 7.4 IV->IV_Form PO_Form Formulation: 0.5% Methylcellulose + 0.1% Tween 80 PO->PO_Form PK In Vivo PK & Tolerability (Rodent Models) IV_Form->PK PO_Form->PK

Decision tree for the preclinical formulation of 4-Phenoxybutan-2-amine HCl.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.

  • Shah, A. K., & Agnihotri, S. A. (2011). Recent advances and novel strategies in pre-clinical formulation development: an overview. Journal of Controlled Release, 156(3), 281-296.

  • Gad, S. C. (Ed.). (2015). Animal Models in Toxicology (3rd Edition). CRC Press / Routledge.

Sources

Application

Application Note: Chemoselective Synthesis of 4-Phenoxybutan-2-amine Hydrochloride

Executive Summary The preparation of primary amines from ketones via reductive amination is a fundamental transformation in pharmaceutical development. However, synthesizing 4-phenoxybutan-2-amine from 4-phenoxy-2-butano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of primary amines from ketones via reductive amination is a fundamental transformation in pharmaceutical development. However, synthesizing 4-phenoxybutan-2-amine from 4-phenoxy-2-butanone presents a classic chemoselectivity challenge: the suppression of over-alkylation. Because the resulting primary amine is more nucleophilic than the ammonia starting material, it can readily react with unconsumed ketone to form unwanted secondary or tertiary amine byproducts.

This application note details field-proven methodologies to overcome this challenge. We present a highly chemoselective, titanium-mediated reductive amination as the preferred protocol, alongside the classic Borch reductive amination as a robust alternative. Furthermore, we outline the isolation of the target compound as a hydrochloride salt, which bypasses the need for chromatographic purification and enhances the compound's long-term stability.

Mechanistic Rationale & Reaction Design

To achieve high yields of the primary amine, the reaction conditions must heavily favor the formation and reduction of the primary imine/iminium intermediate while disfavoring subsequent reactions.

The Titanium-Mediated Approach (Preferred): Utilizing Titanium(IV) isopropoxide[Ti(O-iPr)₄] with ammonia and sodium borohydride (NaBH₄) is the most effective strategy for primary amine synthesis[1]. Ti(O-iPr)₄ serves a dual purpose:

  • Lewis Acid & Water Scavenger: It activates the ketone for nucleophilic attack and irreversibly reacts with the water byproduct, driving the equilibrium entirely toward the imine.

  • Steric Shielding: The resulting titanium-imine complex is sterically bulky, which physically blocks the newly formed primary amine from attacking another activated ketone molecule, thereby shutting down the over-alkylation pathway[2].

The Borch Approach (Alternative): The classic Borch reaction utilizes sodium cyanoborohydride (NaBH₃CN) and a massive excess of ammonium acetate (NH₄OAc)[3]. The causality here relies on Le Chatelier's principle (using 10–15 equivalents of ammonia to outcompete the primary amine product) and precise pH control. NaBH₃CN is uniquely stable in mildly acidic conditions (pH 6–7) and selectively reduces the protonated iminium ion much faster than the neutral ketone[4].

Pathway K 4-Phenoxy-2-butanone (Ketone) I Imine / Ti-Complex (Intermediate) K->I NH3 / Ti(OiPr)4 or NH4OAc A 4-Phenoxybutan-2-amine (Free Base) I->A NaBH4 or NaBH3CN S Target Product (HCl Salt) A->S Anhydrous HCl in Ether

Figure 1: Mechanistic pathway for the reductive amination of 4-phenoxy-2-butanone to its HCl salt.

Comparative Analysis of Reducing Systems

Selecting the correct reducing system is critical for optimizing yield and minimizing safety hazards. The table below summarizes the quantitative and qualitative data for the standard reagent systems used in this transformation.

Reducing Agent SystemAmine SourceSolventPrimary Amine ChemoselectivityByproducts / Safety Concerns
Ti(O-iPr)₄ / NaBH₄ NH₃ (2M in EtOH)EtOHHigh (Ti-complex prevents over-alkylation)Low toxicity; generates inert TiO₂ precipitates
NaBH₃CN (Borch)NH₄OAc (10 eq)MeOHModerate (Requires large NH₄⁺ excess)High risk ; generates toxic HCN gas upon quench
NaBH(OAc)₃ (STAB)NH₄OAcDCE / THFLow (Poor solubility of NH₄OAc in DCE)Low toxicity; sluggish reaction for primary amines

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Preferred)

Based on the highly chemoselective methodology developed by[1].

Step 1: Imine Formation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 4-phenoxy-2-butanone (1.0 equiv, e.g., 10 mmol, 1.64 g) in absolute ethanol (20 mL).

  • Add Titanium(IV) isopropoxide (2.0 equiv, 20 mmol, 5.9 mL) via syringe.

  • Add a 2.0 M solution of ammonia in ethanol (5.0 equiv, 50 mmol, 25 mL).

  • Stir the reaction mixture at ambient temperature (20–25 °C) for 6–8 hours. The solution will become slightly cloudy as the titanium-imine complex forms.

Step 2: Reduction

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Carefully add Sodium borohydride (NaBH₄) (1.5 equiv, 15 mmol, 0.57 g) in small portions over 15 minutes to control hydrogen gas evolution.

  • Remove the ice bath and allow the mixture to stir at ambient temperature for an additional 2–4 hours. Monitor completion via TLC (eluent: 9:1 DCM:MeOH with 1% Et₃N).

Step 3: Quench and Workup

  • Quench the reaction by adding 2.0 M aqueous ammonia (20 mL). Scientist's Note: This specific quench forces the titanium species to precipitate as granular, inorganic TiO₂, rather than a gelatinous emulsion.

  • Stir vigorously for 15 minutes.

  • Filter the resulting white suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 30 mL).

  • Transfer the filtrate to a separatory funnel, wash with brine (30 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 4-phenoxybutan-2-amine free base as a pale yellow oil.

Protocol B: Hydrochloride Salt Isolation (Self-Validating Purification)

Converting the liquid free base to a solid hydrochloride salt allows for purification by trituration, bypassing column chromatography.

  • Dissolve the crude 4-phenoxybutan-2-amine free base in anhydrous diethyl ether (or ethyl acetate) (10 mL per gram of crude).

  • Cool the solution to 0 °C.

  • Dropwise, add a 2.0 M solution of anhydrous HCl in diethyl ether (1.2 equiv relative to the theoretical yield of the free base). A white precipitate will form immediately.

  • Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Filter the precipitate under a vacuum, wash with cold anhydrous diethyl ether, and dry under a high vacuum to afford pure 4-phenoxybutan-2-amine hydrochloride as a white crystalline solid.

Workflow Step1 1. Imine Formation Stir Ketone + NH3 + Ti(OiPr)4 (Room Temp, 6-10 h) Step2 2. Reduction Add NaBH4 slowly (0°C to Room Temp, 2-4 h) Step1->Step2 Step3 3. Quench & Filter Add aq. NH4OH, filter TiO2 through Celite pad Step2->Step3 Step4 4. Extraction Extract with EtOAc, wash brine, dry over Na2SO4, concentrate Step3->Step4 Step5 5. Salt Formation Dissolve in Et2O, add HCl(g) Filter & Dry Product Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesizing the target hydrochloride salt.

Troubleshooting & Process Optimization

  • Incomplete Ketone Conversion: If starting material remains after 8 hours of imine formation in Protocol A, it indicates moisture contamination. Ensure the ethanol is strictly anhydrous and the Ti(O-iPr)₄ bottle is fresh. Ti(O-iPr)₄ degrades rapidly upon exposure to atmospheric moisture.

  • Stubborn Emulsions During Workup: If the TiO₂ precipitate forms a colloidal emulsion that blinds the Celite pad, do not attempt to force it through. Instead, add a small amount of aqueous Rochelle salt (potassium sodium tartrate) or additional aqueous ammonia, stir vigorously for 30 minutes, and refilter.

  • Safety Warning for Alternative Borch Method: If utilizing the NaBH₃CN/NH₄OAc method[3], the reaction must be quenched with acid to destroy excess cyanoborohydride. This generates highly toxic Hydrogen Cyanide (HCN) gas [5]. This quench must be performed in a fully functioning fume hood, and the effluent gas should ideally be scrubbed through a basic bleach solution.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.[Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.[Link]

  • Chem-Station Int. Ed. (2014). Borch Reductive Amination. Retrieved from[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 4-Phenoxybutan-2-amine Hydrochloride

Executive Summary & Strategic Rationale 4-Phenoxybutan-2-amine is a highly versatile primary amine building block utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting monoam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

4-Phenoxybutan-2-amine is a highly versatile primary amine building block utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting monoaminergic and adrenergic receptors. The production of its hydrochloride salt via the catalytic hydrogenation of 4-phenoxybutan-2-one provides a scalable, atom-economical, and green alternative to stoichiometric hydride reductions[1].

This application note details two field-proven synthetic pathways. As a Senior Application Scientist, the focus here is not merely on what to mix, but why specific parameters are chosen. Controlling chemoselectivity—specifically preventing the over-alkylation of the primary amine to a secondary amine and avoiding the hydrogenolysis of the phenoxy ether linkage—is the core objective of these protocols.

Mechanistic Pathways

The transformation of 4-phenoxybutan-2-one to 4-phenoxybutan-2-amine hydrochloride can be achieved through two distinct catalytic routes:

  • Pathway A (Direct Reductive Amination): A one-pot condensation of the ketone with ammonia to form an imine, followed by in situ hydrogenation over a Palladium on Carbon (Pd/C) catalyst.

  • Pathway B (Oxime Hydrogenation): A two-step sequence involving the isolation of 4-phenoxybutan-2-one oxime, followed by heterogeneous catalytic hydrogenation over Raney Nickel.

G K 4-Phenoxybutan-2-one (Starting Material) I Imine Intermediate [NH3, MeOH] K->I Pathway A Reductive Amination O Oxime Intermediate [NH2OH·HCl, Base] K->O Pathway B Oximation A 4-Phenoxybutan-2-amine (Free Base) I->A H2, Pd/C (Excess NH3) O->A H2, Raney Ni or Pd/C S 4-Phenoxybutan-2-amine HCl (Final Product) A->S HCl (g) or HCl/iPrOH

Figure 1: Synthetic pathways for 4-Phenoxybutan-2-amine HCl via catalytic hydrogenation.

Catalyst Selection & Reaction Parameters

Selecting the appropriate catalyst and conditions is a balancing act between reaction kinetics and chemoselectivity. Table 1 summarizes the quantitative data driving catalyst selection.

Table 1: Catalyst and Condition Matrix for 4-Phenoxybutan-2-amine Synthesis

PathwayCatalystSolventTemp (°C)Pressure (bar)Additive / ModifierPrimary Amine Selectivity
A (Reductive Amination) 10% Pd/CMeOH40–505–10Excess NH₃ (7 M)>95%
A (Reductive Amination) 5% Ru/CEtOH60–8020–30Excess NH₃ (aq)~85% (Higher sec. amine)
B (Oxime Reduction) Raney NickelEtOH50–6010–20NH₃ (aq)>98%
B (Oxime Reduction) 5% Pt/CEtOAc20–251–5HCl (1.1 eq)>90% (Direct to HCl salt)

Detailed Experimental Protocols

Protocol A: Direct Reductive Amination (Pd/C)

This protocol is optimized for single-step efficiency, utilizing a high concentration of ammonia to drive selectivity.

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve 4-phenoxybutan-2-one (1.0 eq) in 7 N ammonia in methanol (10.0 eq NH₃). Stir the mixture at 25 °C for 2 hours.

    • Causality Check: Pre-forming the imine prior to introducing hydrogen minimizes the concentration of free ketone in the reactor. This suppresses the direct reduction of the ketone to the unwanted byproduct, 4-phenoxybutan-2-ol[2].

    • Causality Check: A massive molar excess of ammonia is critical. It shifts the equilibrium toward the primary imine and outcompetes the newly formed primary amine product, effectively suppressing the formation of the secondary amine (bis(4-phenoxybutan-2-yl)amine)[1].

  • Hydrogenation: Transfer the solution to a high-pressure autoclave. Add 10% Pd/C (5 wt% relative to the substrate). Purge the vessel with N₂ (3x), then pressurize with H₂ to 10 bar. Heat the reaction to 50 °C and stir vigorously (800 rpm) for 6–8 hours until hydrogen uptake ceases.

    • Causality Check: Mild temperature (50 °C) and pressure (10 bar) are deliberately chosen to prevent the hydrogenolysis of the phenoxy ether bond, a known vulnerability of aryl ethers under harsh palladium-catalyzed conditions.

  • Filtration: Cool the reactor to room temperature and vent the H₂ safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Hydrochloride Salt Formation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. Dissolve the crude free base in isopropanol (IPA). While cooling to 0 °C, add 5 N HCl in IPA dropwise until the solution reaches pH 2. Filter the resulting white crystalline precipitate of 4-phenoxybutan-2-amine hydrochloride and dry under vacuum.

Protocol B: Oxime Hydrogenation (Raney Nickel)

This protocol is favored when ultra-high primary amine purity (>98%) is required, as it bypasses the competitive imine-amine equilibrium.

Step-by-Step Methodology:

  • Oximation: React 4-phenoxybutan-2-one (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a 1:1 ethanol/water mixture at 60 °C for 3 hours. Extract with ethyl acetate, wash with brine, and concentrate to isolate 4-phenoxybutan-2-one oxime.

  • Catalyst Charging: Dissolve the oxime in ethanol. Add aqueous ammonia (2.0 eq) and a slurry of Raney Nickel (10 wt% relative to oxime).

    • Causality Check: Raney Nickel is selected for its exceptional chemoselectivity in cleaving the N-O bond of the oxime and reducing the resulting imine without triggering the hydrogenolysis of the phenoxy ether linkage[3]. The addition of ammonia further acts as a basic modifier to suppress any trace secondary amine formation during the transient imine reduction phase[3].

  • Hydrogenation: Pressurize the autoclave to 15 bar H₂ and heat to 60 °C. Monitor hydrogen uptake (typically complete within 4 hours).

  • Workup & Salting: Filter the catalyst through Celite (Caution: Raney Nickel is highly pyrophoric; keep the filter cake wet at all times). Concentrate the filtrate, dissolve the residue in diethyl ether, and bubble anhydrous HCl gas through the solution to precipitate the pure hydrochloride salt.

Self-Validating Analytical Controls

To ensure scientific integrity, these protocols are designed as self-validating systems. The process must dynamically inform the operator of its success or failure modes.

  • Conversion Validation (HPLC): Analyze the reaction mixture via HPLC (UV detection at 220 nm for the phenoxy chromophore). The disappearance of the ketone peak (Pathway A) or oxime peak (Pathway B) validates reaction completion. Self-Correction: If conversion plateaus below 95%, it indicates catalyst poisoning by trace impurities; validate by spiking the reactor with 2 wt% fresh catalyst.

  • Selectivity Validation (GC-MS): Use GC-MS to monitor the primary-to-secondary amine ratio. Self-Correction: If the secondary amine byproduct exceeds 2.0% area in Pathway A, the system indicates an insufficient ammonia concentration. The protocol mandates increasing the NH₃:ketone ratio from 10:1 to 15:1 for all subsequent batches to restore the thermodynamic equilibrium in favor of the primary imine[1].

References

  • Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. European Journal of Organic Chemistry. URL:[Link]

  • Redina, E. A., Ivanova, I. I., Arkhipova, N. Y., & Kustov, L. M. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI Catalysts. URL:[Link]

  • Hinzmann, A., et al. (2019). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Phenoxybutan-2-amine Hydrochloride Synthesis

Welcome to the Process Optimization and Troubleshooting Hub for the synthesis of 4-Phenoxybutan-2-amine hydrochloride. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization and Troubleshooting Hub for the synthesis of 4-Phenoxybutan-2-amine hydrochloride. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causality behind each synthetic step—from the initial oxa-Michael addition (or Williamson etherification) to the Borch reductive amination and final anhydrous salt crystallization.

Synthesis Workflow Visualization

SynthesisWorkflow N1 Phenol + MVK (or 4-chlorobutan-2-one) N2 4-Phenoxybutan-2-one (Intermediate) N1->N2 O-Alkylation N3 4-Phenoxybutan-2-amine (Free Base) N2->N3 Borch Reductive Amination N4 4-Phenoxybutan-2-amine HCl (Final Product) N3->N4 Anhydrous HCl Crystallization

Fig 1. Three-step synthesis workflow for 4-Phenoxybutan-2-amine hydrochloride.

Quantitative Data: Reductive Amination Optimization

Table 1: Optimization of Reductive Amination Conditions for 4-Phenoxybutan-2-one

Reducing AgentNitrogen SourceSolventpHYield (%)Mechanistic Causality / Primary Issue
NaBH4​ NH3​ (gas)MeOH8–925–30Direct reduction of ketone to alcohol; poor imine formation kinetics.
NaBH(OAc)3​ NH4​OAc DCE5–660–65Sluggish hydride transfer with sterically hindered acyclic ketones.
NaBH3​CN NH4​OAc MeOH4–685–92Optimal. Selective iminium reduction; stable in mild acid.
FAQ & Troubleshooting Guide

Q1: My etherification step using phenol and methyl vinyl ketone (MVK) is yielding a thick, tar-like byproduct and low amounts of 4-phenoxybutan-2-one. How can I improve this? A: The tar-like byproduct is a direct result of MVK polymerization. MVK is a highly reactive α,β -unsaturated ketone that readily undergoes radical or base-catalyzed polymerization under strongly basic conditions or elevated temperatures. To mitigate this, you must kinetically favor the oxa-Michael addition while suppressing polymerization. Actionable Solution: Switch to a milder base such as anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like DMF, and strictly maintain the temperature below 60°C. Alternatively, you can bypass MVK entirely by using 4-chlorobutan-2-one in a classic Williamson ether synthesis. Recent literature also highlights the use of 4-hydroxybutan-2-one with cation-exchanged montmorillonite catalysts to avoid the toxicity and polymerization issues of MVK, yielding exceptionally clean 4-phenoxybutan-2-one profiles[1].

Q2: During the reductive amination of 4-phenoxybutan-2-one, I am observing significant ketone reduction (yielding the alcohol byproduct) and secondary amine formation. What is causing this? A: This is a classic chemoselectivity issue. It occurs when the reducing agent is too strong or the pH is not properly buffered, leading to the direct reduction of the carbonyl group before the imine intermediate can fully form. Furthermore, secondary amines form when the newly synthesized primary amine outcompetes ammonia to react with unreacted ketone. Actionable Solution: Implement the Borch reductive amination protocol[2]. Utilize sodium cyanoborohydride ( NaBH3​CN ) in combination with an ammonium acetate ( NH4​OAc ) buffer. The electron-withdrawing cyano group reduces the nucleophilicity of the borohydride, making NaBH3​CN stable down to pH ~3. At pH 4–6, it selectively and rapidly reduces the protonated imine (iminium ion) while leaving the unprotonated ketone untouched[2]. To suppress secondary amine dimerization, use a 10-fold molar excess of NH4​OAc [3].

Q3: The final 4-Phenoxybutan-2-amine hydrochloride salt is precipitating as a sticky, hygroscopic oil rather than a crystalline solid. How do I induce proper crystallization? A: The free base of 4-phenoxybutan-2-amine is an oil at room temperature. Its hydrochloride salt is highly prone to trapping water within its lattice, which depresses its melting point and causes "oiling out." This phenomenon is almost always caused by using aqueous HCl or inadequately dried extraction solvents. Actionable Solution: Water must be rigorously excluded during salt formation. Dissolve the purified free base in a dry, non-polar to slightly polar solvent matrix (e.g., anhydrous diethyl ether or 1,4-dioxane). Introduce anhydrous HCl gas, or dropwise add a commercially available HCl in dioxane solution. The lack of water forces the salt to crash out immediately as a highly pure, filterable crystalline solid.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 4-Phenoxybutan-2-one (Etherification)

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of Phenol in anhydrous DMF (0.5 M).

  • Base Addition: Add 1.5 eq of finely powdered, anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to generate the phenoxide ion.

  • Alkylation: Cool the mixture to 0°C. Dropwise add 1.1 eq of 4-chlorobutan-2-one (preferred over MVK to prevent polymerization[1]).

  • Reaction: Gradually warm to 50°C and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the phenol spot is consumed.

  • Workup: Quench with ice water. Extract 3x with Ethyl Acetate. Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol 2: Borch Reductive Amination

  • Imine Formation: Dissolve 1.0 eq of 4-phenoxybutan-2-one in anhydrous Methanol (0.2 M). Add 10.0 eq of anhydrous Ammonium Acetate ( NH4​OAc ). Stir at room temperature for 2 hours to establish the imine equilibrium[2].

  • Reduction: Cool the flask to 0°C. Add 1.5 eq of Sodium Cyanoborohydride ( NaBH3​CN ) in small portions[3].

  • pH Maintenance: Ensure the pH remains between 4 and 6. If necessary, add glacial acetic acid dropwise[2].

  • Completion: Stir at room temperature for 16 hours. Quench by carefully adding 1M NaOH until the solution reaches pH 10 (this destroys excess NaBH3​CN and free-bases the amine).

  • Extraction: Extract 3x with Dichloromethane (DCM). Wash with brine, dry over Na2​SO4​ , and concentrate to yield the crude 4-phenoxybutan-2-amine free base.

Protocol 3: Anhydrous Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude 4-phenoxybutan-2-amine free base in anhydrous Diethyl Ether (10 mL per gram of amine).

  • Precipitation: Place the flask in an ice bath (0°C). Under vigorous stirring, dropwise add 1.2 eq of 4M HCl in 1,4-Dioxane. A white precipitate will form immediately.

  • Maturation: Stir for an additional 30 minutes at 0°C to ensure complete crystallization and prevent oiling out.

  • Isolation: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with cold, anhydrous Diethyl Ether.

  • Drying: Dry the resulting 4-phenoxybutan-2-amine hydrochloride crystals in a vacuum desiccator over P2​O5​ for 24 hours.

References
  • Cation-Exchanged Montmorillonite in Alkylation , Scribd. 1

  • Borch Reductive Amination , Alfa Chemistry. 2

  • Two syntheses of 3-amino-3-deoxy-alpha-D-altropyranosyl 3-amino-3-deoxy-alpha-D-altropyranoside, a new analog of alpha,alpha-trehalose, involving reduction of a diazide and reductive amination of a diketone , PubMed (NIH). 3

Sources

Optimization

Technical Support Center: Resolving Precipitation Issues with 4-Phenoxybutan-2-amine Hydrochloride in Biological Assays

Introduction This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals experiencing precipitation issues with 4-Phenoxybutan-2-amine hydrochloride in various biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals experiencing precipitation issues with 4-Phenoxybutan-2-amine hydrochloride in various biological assays. As a hydrochloride salt of a primary amine, this compound's solubility is significantly influenced by the physicochemical properties of the assay environment. Understanding these properties is crucial for maintaining compound integrity and generating reliable experimental data. This document outlines the common causes of precipitation and offers systematic troubleshooting protocols to resolve these issues, ensuring the successful integration of 4-Phenoxybutan-2-amine hydrochloride into your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 4-Phenoxybutan-2-amine hydrochloride, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer (e.g., PBS). What is causing this and how can I prevent it?

Answer: This phenomenon, often termed "solvent shock," is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium where its solubility is significantly lower.[1] 4-Phenoxybutan-2-amine hydrochloride, while soluble in DMSO, has limited aqueous solubility that is highly dependent on pH.

Underlying Causes:

  • pH Shift: 4-Phenoxybutan-2-amine is a weak base. In its hydrochloride salt form, it is more soluble in acidic to neutral aqueous solutions. Phosphate-buffered saline (PBS) typically has a pH of 7.4. At this pH, a portion of the amine hydrochloride can convert to its less soluble free base form, leading to precipitation. The solubility of amine hydrochloride salts can decrease at lower pH as well due to the common ion effect.[2]

  • Exceeding Maximum Solubility: The final concentration of the compound in the assay buffer may have surpassed its maximum solubility under those specific conditions (pH, temperature, ionic strength).[1]

Troubleshooting Protocol:

  • Optimize the Dilution Method:

    • Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into a small volume of an intermediate solvent (e.g., ethanol or a co-solvent system) before the final dilution into the aqueous buffer. This can help to gradually lower the organic solvent concentration.

    • Vortexing During Dilution: Add the stock solution dropwise to the assay buffer while continuously vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations that are prone to precipitation.[1]

  • Adjust the Assay Buffer pH:

    • Lowering the pH: Since 4-Phenoxybutan-2-amine is a weak base, slightly lowering the pH of your assay buffer (e.g., to pH 6.0-6.5) can increase the proportion of the more soluble protonated form of the amine.[3] However, ensure that the adjusted pH is compatible with your biological system (e.g., enzyme activity, cell viability).

    • Buffer Selection: Consider using a different buffer system, such as MES or HEPES, which can be effective in the slightly acidic to neutral pH range and may offer better compatibility.[4]

  • Incorporate a Co-solvent:

    • If your assay can tolerate it, including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer can enhance the solubility of the compound.[1]

Q2: I observe precipitation of my compound after incubating my assay plate at 37°C. The solution was clear at room temperature. What is happening?

Answer: Temperature shifts can significantly impact compound solubility. While increased temperature often enhances solubility, this is not always the case, especially with complex buffer systems.

Underlying Causes:

  • Temperature-Dependent Solubility: The solubility of 4-Phenoxybutan-2-amine hydrochloride in your specific buffer system may decrease as the temperature increases from room temperature to 37°C.[1]

  • Buffer pKa Changes: The pKa of many common buffers, such as Tris, is temperature-dependent.[5] An increase in temperature can alter the pH of the buffer, potentially shifting it to a range where the compound is less soluble.

  • Interaction with Media Components: In cell-based assays, the compound may interact with components of the cell culture medium (e.g., proteins, salts) at 37°C, leading to the formation of insoluble complexes. Phosphate buffers can interact with divalent cations like Ca²⁺ and Mg²⁺, which are present in many cell culture media, to form insoluble precipitates.[4]

Troubleshooting Protocol:

  • Solubility Pre-Screening at Assay Temperature:

    • Before conducting your full experiment, test the solubility of 4-Phenoxybutan-2-amine hydrochloride at your final working concentration in the assay buffer.

    • Incubate this test solution at 37°C for the duration of your planned experiment and visually inspect for any precipitation.

  • Buffer System Optimization:

    • Choose a buffer with a low temperature-dependent pKa change, such as HEPES, if you suspect pH shifts are the cause.[5]

    • If using a phosphate buffer with cell culture media, be mindful of potential precipitation with divalent cations.

  • Workflow for Solubility Testing:

    G cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis & Action prep_stock Prepare concentrated stock in 100% DMSO dilute Dilute stock to final concentration in assay buffer prep_stock->dilute prep_buffer Prepare final assay buffer prep_buffer->dilute incubate_rt Incubate at Room Temp (RT) dilute->incubate_rt incubate_37c Incubate at 37°C dilute->incubate_37c observe Visually inspect for precipitation at both temperatures incubate_rt->observe incubate_37c->observe decision Precipitation Observed? observe->decision proceed Proceed with Assay decision->proceed No troubleshoot Implement Troubleshooting (e.g., change buffer, add co-solvent) decision->troubleshoot Yes

    Caption: Workflow for pre-screening compound solubility at different temperatures.

Q3: I am observing inconsistent results and high variability between replicate wells. Could this be related to precipitation?

Answer: Yes, inconsistent results and high variability are classic signs of compound precipitation or aggregation.[6] Even if not macroscopically visible, microscopic precipitates or aggregates can lead to erratic data.

Underlying Causes:

  • Micro-precipitation: Small, often invisible, precipitates can form, leading to an uneven distribution of the active compound across your assay plate.

  • Compound Aggregation: Some small molecules can form colloidal aggregates at certain concentrations, which can non-specifically inhibit enzymes or interfere with detection systems, leading to artifacts.[6]

  • Stock Solution Instability: Repeated freeze-thaw cycles of your DMSO stock can cause the compound to fall out of solution over time.[1]

Troubleshooting Protocol:

  • Visual Inspection and Centrifugation:

    • Before use, visually inspect your thawed stock solution for any signs of precipitation. If present, try to redissolve by warming gently and vortexing. If it does not redissolve, prepare a fresh stock.[1]

    • After preparing your final working solution, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Test the supernatant in your assay. If the activity is significantly reduced, it suggests that precipitation or aggregation was contributing to the observed effect.

  • Inclusion of Detergents:

    • To test for non-specific inhibition due to aggregation, include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer.[6] If the compound's activity is significantly diminished in the presence of the detergent, it is a strong indicator of aggregation-based artifacts.

  • Stock Solution Best Practices:

    • Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[1]

    • Store stock solutions at -20°C or -80°C in tightly sealed, light-protected tubes.[1]

Table 1: Recommended Solvents and Storage for Stock Solutions

SolventRecommended ConcentrationStorage TemperatureNotes
DMSO10-50 mM (empirical)-20°C to -80°CDMSO is hygroscopic; store in a dry environment. Aliquot to avoid repeated freeze-thaw cycles.[1]
Ethanol1-10 mM (empirical)-20°CMay be more compatible with certain cell types than DMSO.
Sterile WaterLow (requires pH adjustment)4°C (short-term)Solubility is expected to be low. Acidification may be required to achieve desired concentration.
Q4: Can the pH of my stock solution or the type of salt in my buffer affect the solubility of 4-Phenoxybutan-2-amine hydrochloride?

Answer: Absolutely. Both the pH of the stock solution (if aqueous) and the composition of your assay buffer play a critical role in the solubility of an amine hydrochloride.

Underlying Principles:

  • Amine Hydrochloride Equilibrium: As a hydrochloride salt, the compound exists in equilibrium between its protonated (R-NH3+) and free base (R-NH2) forms. The protonated form is generally much more water-soluble. The position of this equilibrium is dictated by the pH of the solution relative to the pKa of the amine.

  • Influence of Buffer Ions: Certain buffer ions can interact with the compound. For example, phosphate buffers can form less soluble salts with some compounds.[4] High concentrations of chloride ions from other sources could potentially decrease solubility through the common ion effect.[2]

Troubleshooting and Optimization:

  • Aqueous Stock Preparation: If preparing an aqueous stock, it is advisable to use a slightly acidic solution (e.g., dilute HCl) to ensure the amine remains fully protonated and dissolved.[7] However, for most applications, starting with a DMSO stock is recommended for higher concentration and stability.[1]

  • Buffer Selection Guide:

    G cluster_ph pH Considerations cluster_buffer Buffer System cluster_solvent Solvent System start Precipitation Issue with 4-Phenoxybutan-2-amine HCl ph_check Is assay pH > 7? start->ph_check ph_adjust Lower assay buffer pH (e.g., to 6.0-6.8) ph_check->ph_adjust Yes buffer_check Using Phosphate Buffer with divalent cations (Ca²⁺, Mg²⁺)? ph_check->buffer_check No ph_adjust->buffer_check ph_ok pH is likely not the primary issue buffer_switch Switch to a non-interacting buffer (e.g., HEPES, MOPS) buffer_check->buffer_switch Yes solvent_check Is final DMSO/organic solvent conc. > 0.5%? buffer_check->solvent_check No buffer_switch->solvent_check buffer_ok Phosphate interaction is unlikely solvent_reduce Reduce final organic solvent concentration solvent_check->solvent_reduce Yes cosolvent_add Add a co-solvent (e.g., Ethanol, PEG) solvent_check->cosolvent_add No end_ok Solution Clear: Proceed with Assay solvent_reduce->end_ok cosolvent_add->end_ok

    Caption: Decision tree for troubleshooting precipitation based on buffer and solvent conditions.

References

  • NextSDS.(2R)
  • Benchchem.
  • Ibis Scientific, LLC.The Impact of pH on Chemical Stability in Lab Experiments. (May 01 2025).
  • Serban, M. A., et al.Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. 2017, 18(8), 2895–2905.
  • Benchchem.Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays.
  • PhytoTech Labs.Preparing Stock Solutions.
  • Singh, S., & Serajuddin, A. T. M.Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of pharmaceutical sciences. 1982, 71(9), 983–988.
  • ITW Reagents.Biological Buffers.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction Solvents for 4-Phenoxybutan-2-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the liquid-liquid extracti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the liquid-liquid extraction (LLE) of 4-Phenoxybutan-2-amine hydrochloride. This guide moves beyond basic procedures, detailing the chemical causality behind each step and providing self-validating protocols to ensure high-yield, high-purity isolation.

Diagnostic Extraction Workflow

The following decision tree maps the critical path for optimizing the extraction of 4-Phenoxybutan-2-amine, transitioning it from a water-soluble salt to a lipophilic free base.

LLE_Optimization Start Aqueous 4-Phenoxybutan-2-amine HCl (Protonated, Water-Soluble) pH Alkalinization (pH > 11.5) Add 5M NaOH Start->pH Solvent Add Green Extraction Solvent (e.g., 2-MeTHF) pH->Solvent Mix Vigorous Mixing & Phase Settling Solvent->Mix Emulsion Emulsion Formed? Mix->Emulsion Aqueous Aqueous Phase (Discard or Re-extract) Mix->Aqueous Lower Layer Brine Add Saturated NaCl (Brine) Increase Aqueous Density Emulsion->Brine  Yes OrgPhase Isolate Organic Phase (Contains Free Amine) Emulsion->OrgPhase  No Brine->OrgPhase Dry Dry over Na2SO4 & Concentrate OrgPhase->Dry End Purified 4-Phenoxybutan-2-amine (Free Base) Dry->End

Workflow for the optimized pH-based liquid-liquid extraction of 4-Phenoxybutan-2-amine.

Troubleshooting & Mechanistic FAQs

Q1: Why does 4-Phenoxybutan-2-amine partition poorly into organic solvents under neutral conditions? Causality & Mechanism: 4-Phenoxybutan-2-amine hydrochloride is an amine salt. The primary aliphatic amine group has a pKa of approximately 10.2 to 10.5. At a neutral pH of 7.0, the molecule exists almost exclusively (>99.9%) in its protonated, cationic form, making it highly water-soluble and lipophobic. Resolution: To drive the equilibrium toward the lipophilic free-base form, the aqueous solution must be alkalinized to a pH at least 1.5 to 2 units above the amine's pKa (target pH ≥ 11.5) [1]. This suppresses ionization, allowing the compound to partition into the organic phase.

Q2: Dichloromethane (DCM) provides excellent extraction yields, but we must transition to greener solvents. What is the optimal replacement? Causality & Mechanism: DCM is highly effective for amine extractions because it is a polarizable, non-hydrogen-bond-donating solvent. However, it is heavily restricted due to its toxicity. When evaluating replacements using [2] and the [3], 2-Methyltetrahydrofuran (2-MeTHF) emerges as the superior candidate. Unlike Ethyl Acetate (EtOAc), which is susceptible to base-catalyzed hydrolysis at the extreme pH required for amine free-basing, 2-MeTHF is chemically stable under strongly alkaline conditions. Furthermore, the ether oxygen in 2-MeTHF acts as a hydrogen-bond acceptor for the primary amine, enhancing partitioning efficiency.

Q3: How do I resolve persistent emulsions during the extraction of this specific amine? Causality & Mechanism: The molecular structure of 4-Phenoxybutan-2-amine features a hydrophobic phenoxy tail and a hydrophilic amine headgroup. This amphiphilic nature allows it to act as a mild surfactant, reducing interfacial tension between the aqueous and organic layers and stabilizing emulsions [4]. Resolution: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine). The high salt concentration increases the density and polarity of the aqueous phase, driving the organic molecules into the organic layer via the "salting-out" effect and rapidly destabilizing the emulsion interface.

Quantitative Solvent Evaluation

To facilitate your solvent selection, the following table synthesizes the performance metrics of common extraction solvents specifically for the pH 12.0 extraction of 4-Phenoxybutan-2-amine.

SolventChem21 EHS RankingRelative Extraction EfficiencyPhase Separation TimeBase Stability (pH > 11.5)
Dichloromethane (DCM) Hazardous (CMR)> 95%< 2 minHigh
2-Methyltetrahydrofuran (2-MeTHF) Recommended> 90%< 5 minHigh
Ethyl Acetate (EtOAc) Recommended~ 85%< 5 minLow (Hydrolysis risk)
Methyl tert-butyl ether (MTBE) Problematic~ 80%< 3 minHigh

Self-Validating Methodology: Optimized Free-Basing and LLE

This protocol utilizes 2-MeTHF and is engineered with built-in validation checks to ensure complete recovery of the free amine without downstream contamination.

Step 1: Aqueous Preparation Dissolve 4-Phenoxybutan-2-amine hydrochloride (1.0 eq) in deionized water (10 mL/g of substrate) in a suitably sized reaction vessel.

Step 2: Alkalinization Cool the solution to 5–10 °C using an ice bath to minimize exothermic degradation. Slowly add 5M NaOH dropwise under continuous stirring until the aqueous phase reaches pH 12.0.

  • Self-Validation Check: Verify the pH using a calibrated pH probe rather than universal indicator paper. Indicator paper can be bleached or misread in the presence of amines, leading to incomplete deprotonation.

Step 3: Solvent Addition & Mass Transfer Add 2-MeTHF (10 mL/g). Stir vigorously for 10 minutes to ensure maximum mass transfer across the biphasic interface.

  • Self-Validation Check: Stop stirring, allow brief settling, and measure the pH of the aqueous layer again. Partitioning can shift the equilibrium; if the pH has dropped below 11.5, add additional 5M NaOH to maintain the driving force.

Step 4: Phase Separation & Emulsion Mitigation Transfer the mixture to a separatory funnel. Allow the layers to settle for 5 minutes.

  • Troubleshooting: If an emulsion persists beyond 5 minutes, add 2 mL/g of saturated aqueous NaCl (brine). Gently swirl the funnel in a figure-eight motion (do not shake vigorously) to break the emulsion.

Step 5: Extraction Collect the upper organic layer (2-MeTHF). Re-extract the lower aqueous layer with an additional portion of 2-MeTHF (5 mL/g) to ensure quantitative recovery.

Step 6: Washing & Isolation Combine the organic extracts. Wash the combined organic phase with brine (5 mL/g) to remove any residual aqueous NaOH. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 4-Phenoxybutan-2-amine free base.

References

  • Prat, D., Pardigon, O., Flemming, H.-W., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013. URL:[Link]

  • Byrne, F. P., Jin, S., Paggiola, G., et al. "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?" PMC, 2016. URL:[Link]

  • Blacker, A. J., et al. "Self-optimising reactive extractions: towards the efficient development of multi-step continuous flow processes." Journal of Flow Chemistry, 2020. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing LC-MS/MS Quantification of 4-Phenoxybutan-2-amine Hydrochloride: A Comparative Guide to Sample Preparation and Column Chemistries

Accurate quantification of small-molecule amines in biological matrices is a cornerstone of modern pharmacokinetic (PK) profiling. 4-Phenoxybutan-2-amine hydrochloride (CAS: 2913229-19-1) is a highly relevant structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of small-molecule amines in biological matrices is a cornerstone of modern pharmacokinetic (PK) profiling. 4-Phenoxybutan-2-amine hydrochloride (CAS: 2913229-19-1) is a highly relevant structural motif in drug development, featuring an electron-rich aromatic phenoxy ring coupled with a polar, ionizable primary amine.

This amphiphilic nature presents a classic bioanalytical paradox: the hydrophobic tail drives retention, but the primary amine makes the molecule highly susceptible to matrix-induced ion suppression and variable extraction recoveries. In this guide, we objectively compare two distinct sample preparation strategies—Solid Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE)—and two chromatographic chemistries (C18 versus Biphenyl) to establish a self-validating, robust LC-MS/MS method. All evaluations are benchmarked against the rigorous standards set by the [1] and the [2].

Experimental Causality: Why Standard Methods Fail

To design a self-validating system, we must first understand the physicochemical causality governing the analyte's behavior:

  • Ionization State (pKa ~9.5): At physiological pH (7.4), the primary amine is fully protonated. Traditional LLE requires aggressive alkalinization (pH > 11) to neutralize the amine for organic extraction, which simultaneously co-extracts unwanted neutral lipids and risks emulsion formation.

  • Matrix Interference: Endogenous phospholipids (e.g., phosphatidylcholines) are abundant in human plasma. On a standard purely hydrophobic C18 column, 4-Phenoxybutan-2-amine often co-elutes with these aliphatic lipids, leading to severe ion suppression in the mass spectrometer source.

To overcome these failure points, we hypothesize that Mixed-Mode Cation Exchange (MCX) SPE combined with a Biphenyl stationary phase will provide orthogonal selectivity, drastically reducing matrix effects and improving recovery.

Sample Preparation Workflows: SPE vs. LLE

The workflow below illustrates the fundamental divergence between the two extraction methodologies.

SPE_vs_LLE cluster_SPE Solid Phase Extraction (MCX) cluster_LLE Liquid-Liquid Extraction Start Plasma Spiked with 4-Phenoxybutan-2-amine SPE_Load Load Acidified Sample (pH < 3) Start->SPE_Load LLE_Alk Alkalinize Sample (pH > 11) Start->LLE_Alk SPE_Wash Wash (0.1N HCl & 100% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis SPE_Elute->LCMS LLE_Ext Extract (MTBE:Hexane) LLE_Alk->LLE_Ext LLE_Evap Evaporate & Reconstitute LLE_Ext->LLE_Evap LLE_Evap->LCMS

Figure 1: Comparative sample preparation workflows for 4-Phenoxybutan-2-amine extraction.

The Self-Validating MCX Protocol (Winning Method)

A self-validating protocol incorporates internal checks at critical failure points. The MCX method acts as a chemical gatekeeper:

  • Sample Aliquoting & IS Addition: Transfer 100 µL of human plasma to a 96-well plate. Immediately add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, 100 ng/mL). Causality: Early IS addition corrects for downstream volumetric or ionization variances, ensuring system trustworthiness.

  • Pre-treatment: Add 100 µL of 2% H3PO4. Causality: Drops pH < 3, ensuring the primary amine is >99% protonated for optimal cation exchange binding.

  • Washing (The Critical Step): After loading, wash with 200 µL 0.1N HCl, followed by 200 µL 100% Methanol. Causality: The acidic wash removes water-soluble interferences. The 100% MeOH wash strips hydrophobic phospholipids while the analyte remains ionically locked to the sulfonic acid moieties.

  • Elution: Elute with 2 x 50 µL of 5% NH4OH in Methanol. Causality: The high pH neutralizes the primary amine, breaking the ionic bond and releasing a highly purified analyte.

Chromatographic Selectivity: C18 vs. Biphenyl

While C18 columns rely strictly on dispersive (van der Waals) forces, Biphenyl columns offer an orthogonal retention mechanism by leveraging π-π interactions . Because 4-Phenoxybutan-2-amine possesses an electron-rich phenoxy ring, it interacts strongly with the Biphenyl stationary phase. Conversely, aliphatic endogenous phospholipids lack aromatic rings and do not experience this secondary retention, allowing them to elute separately from the analyte.

Selectivity Analyte 4-Phenoxybutan-2-amine (Aromatic + Amine) C18 C18 Column (Dispersive Forces) Analyte->C18 Biphenyl Biphenyl Column (π-π Interactions) Analyte->Biphenyl Result1 Phospholipid Co-elution (Ion Suppression) C18->Result1 High Matrix Effect Result2 Matrix Separation (High Sensitivity) Biphenyl->Result2 Low Matrix Effect

Figure 2: Mechanistic retention differences between C18 and Biphenyl stationary phases.

Optimized LC-MS/MS Conditions
  • Column: Biphenyl core-shell (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

  • Detection: Positive ESI, MRM transition m/z 166.1 → 72.1 (quantifier) and 166.1 → 95.1 (qualifier).

Quantitative Performance Comparison

To objectively evaluate the two systems, validation batches were run in accordance with [2], assessing N=6 replicates across low, medium, and high QC levels.

Validation ParameterICH M10 Acceptance CriteriaLegacy Method: LLE + C18 ColumnOptimized Method: SPE (MCX) + Biphenyl
Mean Extraction Recovery Consistent across concentrations62.4% ± 8.1%94.2% ± 3.5%
IS-Normalized Matrix Factor CV < 15%0.65 (Severe Suppression)0.98 (Negligible Suppression)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)12.5%4.2%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-14.2%+2.1%
LLOQ Achieved Signal-to-Noise ≥ 5:15.0 ng/mL0.5 ng/mL
Data Interpretation

The data unequivocally demonstrates the superiority of the SPE + Biphenyl workflow. The LLE + C18 method suffers from a low IS-normalized matrix factor (0.65), indicating that 35% of the analyte signal is lost to ion suppression from co-eluting phospholipids. By switching to MCX SPE (which washes away neutral lipids) and a Biphenyl column (which chromatographically separates the analyte from remaining aliphatic interferences), the matrix factor normalizes to 0.98. This synergy directly enables a 10-fold increase in sensitivity, pushing the LLOQ down to 0.5 ng/mL.

Conclusion

For the robust quantification of 4-Phenoxybutan-2-amine hydrochloride, traditional hydrophobic C18 chromatography and LLE fall short of modern regulatory demands due to matrix suppression and poor recovery. By aligning the sample preparation chemistry (Mixed-Mode Cation Exchange) with the analyte's pKa, and matching the column chemistry (Biphenyl) to the analyte's aromaticity, bioanalytical scientists can construct a self-validating, highly sensitive assay that easily surpasses FDA[1] and ICH M10[2] validation criteria.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation; Guidance for Industry; Availability." Federal Register, 22 May 2018. Available at:[Link]

  • International Council for Harmonisation (ICH) / FDA. "M10 Bioanalytical Method Validation and Study Sample Analysis." Federal Register, 7 Nov 2022. Available at:[Link]

Sources

Comparative

4-Phenoxybutan-2-amine: Hydrochloride vs. Free Base in Biological Assay Performance

Executive Summary The selection of an active pharmaceutical ingredient's (API) solid-state form is a critical determinant of its performance in preclinical biological assays. For basic amines like 4-Phenoxybutan-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of an active pharmaceutical ingredient's (API) solid-state form is a critical determinant of its performance in preclinical biological assays. For basic amines like 4-Phenoxybutan-2-amine , the choice between the neutral free base and the hydrochloride (HCl) salt (CAS: 2913229-19-1) fundamentally alters its physicochemical behavior in aqueous media[1]. This guide objectively compares the two forms, detailing how the thermodynamics of dissolution, solvent dependency, and microenvironment pH impact in vitro assay reliability, cellular toxicity, and pharmacokinetic readouts.

Physicochemical Causality: Why Form Dictates Function

To understand the divergent behavior of these two forms in biological assays, one must examine the thermodynamics of crystal lattice dissolution.

  • The Free Base: In its neutral state, 4-Phenoxybutan-2-amine is highly lipophilic. Its crystal lattice is held together by van der Waals forces and weak hydrogen bonds. When introduced to an aqueous assay buffer (pH 7.4), the energetic cost of breaking water-water hydrogen bonds to accommodate the lipophilic molecule exceeds the energy released by solvation, resulting in poor aqueous solubility[2].

  • The Hydrochloride Salt: The HCl salt introduces ionic bonds into the crystal lattice. When attacked by water molecules, the ion-dipole interactions between water and the protonated amine/chloride ions provide a highly favorable solvation energy[2]. This rapid hydration overcomes the lattice energy, leading to near-instantaneous dissolution.

Furthermore, the pH-solubility profile of basic drugs is governed by the pHmax​ (the pH of maximum solubility). Above the pHmax​ , the free base is the dominant solid phase; below it, the salt form dictates solubility[3]. In standard biological buffers (pH 7.4), the free base is prone to precipitation, whereas the HCl salt maintains a higher kinetic solubility window, preventing false negatives in high-throughput screening (HTS)[4].

G Solid Solid Compound (Crystal Lattice) Dissolution Aqueous Dissolution (H2O Attack) Solid->Dissolution Faster for HCl Ionized Protonated Amine (Cation) (Dominant at pH < pKa) Dissolution->Ionized Buffer pH 7.4 FreeAmine Neutral Free Base (Dominant at pH > pKa) Ionized->FreeAmine Equilibrium Membrane Lipid Bilayer Permeation (Passive Diffusion) FreeAmine->Membrane High LogP Target Intracellular Target Binding Membrane->Target

Mechanistic pathway of amine dissolution, equilibrium, and membrane permeation.

Comparative Performance in Biological Assays

The DMSO Confound and Solvent Toxicity

Because the free base of 4-Phenoxybutan-2-amine lacks sufficient aqueous solubility, researchers are forced to prepare stock solutions in 100% Dimethyl Sulfoxide (DMSO). When these stocks are diluted into aqueous cell culture media (e.g., DMEM, RPMI), the final DMSO concentration often exceeds 0.5% v/v. High DMSO concentrations cause lipid bilayer permeabilization, alter cell morphology, and induce baseline cytotoxicity[5].

Conversely, the HCl salt can be dissolved directly in aqueous buffers or requires drastically lower DMSO concentrations (<0.1% final assay volume), preserving the physiological integrity of the cell model and ensuring that observed IC50​ values are strictly compound-driven.

Precipitation and "Flat-Lining" Dose-Response Curves

When a free base is diluted from a DMSO stock into an aqueous buffer, it often forms a supersaturated solution that slowly precipitates over a 24- to 48-hour incubation period. This reduces the actual concentration of the drug available to bind the target, leading to "flat-lining" at the top of a dose-response curve and artificially inflated IC50​ values[4]. The HCl salt mitigates this by maintaining a stable, fully dissolved monomeric state throughout the assay duration.

Quantitative Data Comparison
Metric4-Phenoxybutan-2-amine (Free Base)4-Phenoxybutan-2-amine HClMechanistic Impact on Assay
Molecular Weight 165.23 g/mol 201.69 g/mol Stoichiometric mass correction required for accurate molar dosing.
Aqueous Solubility Low (< 0.1 mg/mL)High (> 10 mg/mL)Dictates the maximum achievable concentration without precipitation[4].
Dissolution Kinetics SlowRapidAffects time-sensitive enzymatic and kinetic binding assays[2].
Hygroscopicity Non-hygroscopicModerately hygroscopicHCl form requires desiccated storage to prevent water-weight gain and dosing errors[6].
Primary Stock Solvent 100% DMSO H2​O or BufferHCl form eliminates solvent-induced background cytotoxicity.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible data, the following protocols utilize built-in self-validation mechanisms to control for the physical state of the compound.

G Start Compound Selection: 4-Phenoxybutan-2-amine FreeBase Free Base Form (Poor Aqueous Sol.) Start->FreeBase HClSalt HCl Salt Form (High Aqueous Sol.) Start->HClSalt PrepFB Dissolve in 100% DMSO (High solvent toxicity risk) FreeBase->PrepFB PrepHCl Dissolve in Aqueous Buffer (Low solvent toxicity risk) HClSalt->PrepHCl Assay In Vitro Biological Assay (Cellular / Enzymatic) PrepFB->Assay PrepHCl->Assay ResultFB Variable IC50 (Precipitation risk) Assay->ResultFB ResultHCl Reproducible IC50 (Stable concentration) Assay->ResultHCl

Workflow comparing free base and HCl salt preparation for biological assays.

Protocol 1: Kinetic Solubility Assessment via Nephelometry

Causality: Before running a cellular assay, you must prove the compound is fully dissolved. Nephelometry measures light scattering caused by sub-visual particulates, identifying the exact concentration at which the free base crashes out of solution.

  • Preparation: Prepare a 10 mM stock of 4-Phenoxybutan-2-amine free base in DMSO, and a 10 mM stock of the HCl salt in PBS.

  • Serial Dilution: Dilute both stocks into the target assay buffer (pH 7.4) to create a concentration gradient (1 µM to 500 µM). Ensure a constant DMSO concentration (e.g., 1%) across all free base wells.

  • Incubation: Incubate the 96-well plate at 37°C for 2 hours to simulate assay conditions.

  • Measurement: Read the plate using a nephelometer at 620 nm.

  • Self-Validation System: Include a highly soluble control (e.g., caffeine) and a highly insoluble control (e.g., amiodarone free base). An increase in light scattering >10% above the vehicle baseline indicates precipitation. Do not use concentrations above this threshold for biological assays.

Protocol 2: In Vitro Cell Viability Assay (Controlling for Vehicle Effects)

Causality: To prove that the biological effect is due to 4-Phenoxybutan-2-amine and not solvent toxicity, the assay must decouple the API from the vehicle.

  • Cell Seeding: Seed HEK293 cells at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Dosing: Treat cells with the HCl salt (dissolved in media) and the free base (dissolved in DMSO).

  • Vehicle Matching (Critical Step): Force the DMSO concentration to be identical across all wells (e.g., exactly 0.5%), including the HCl salt wells, by back-adding pure DMSO.

  • Readout: After 48 hours, assess viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

  • Self-Validation System: Run a parallel "DMSO-only" dose-response curve. If the DMSO vehicle alone causes >5% reduction in cell viability at the matching concentration, the assay window is compromised, and the free base data must be discarded.

Conclusion

For early-stage drug development and biological screening, the 4-Phenoxybutan-2-amine hydrochloride salt is vastly superior to its free base counterpart. The HCl salt bypasses the severe limitations of aqueous insolubility, eliminates the confounding variables of high-DMSO solvent toxicity, and ensures that dose-response curves reflect true pharmacological target engagement rather than artifactual precipitation[4][6].

References

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • (2S)-4-phenoxybutan-2-amine hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL:[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation

Orthogonal Purity Cross-Validation of 4-Phenoxybutan-2-amine Hydrochloride: GC-FID vs. HPLC-UV

Executive Summary & Analytical Rationale In pharmaceutical and agrochemical development, 4-Phenoxybutan-2-amine hydrochloride serves as a critical synthetic intermediate[1]. Ensuring the absolute purity of such intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

In pharmaceutical and agrochemical development, 4-Phenoxybutan-2-amine hydrochloride serves as a critical synthetic intermediate[1]. Ensuring the absolute purity of such intermediates is paramount, as trace impurities can propagate through synthetic pathways, compromising final Active Pharmaceutical Ingredients (APIs).

Relying on a single analytical technique introduces systemic "blind spots." For example, a non-chromophoric aliphatic impurity will be invisible to UV detection, while a non-volatile inorganic salt will evade Gas Chromatography. To establish a self-validating, unimpeachable quality profile, analytical chemists employ orthogonal cross-validation. By evaluating the same batch using both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) , we align with the rigorous standards set forth by the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [2].

This guide objectively compares the performance of both techniques, detailing the mechanistic causality behind the required sample preparations and chromatographic conditions.

Mechanistic Causality: Why Orthogonal Techniques?

The physicochemical properties of 4-Phenoxybutan-2-amine hydrochloride dictate the analytical approach:

  • HPLC-UV (Direct Salt Analysis): The molecule features a phenoxy ring, which acts as a strong chromophore for UV detection[3]. Because it is a hydrochloride salt, the compound is highly polar and water-soluble. Reversed-Phase HPLC (RP-HPLC) allows for the direct injection of the salt without complex derivatization.

  • GC-FID (Free-Base Volatilization): GC separates compounds based on volatility and boiling point, utilizing an FID to universally detect carbon-carbon bonds[4]. However, hydrochloride salts possess negligible vapor pressure and undergo unpredictable thermal degradation in a hot GC inlet. Therefore, GC analysis strictly requires an alkaline free-basing step to convert the salt into a volatile, thermally stable free amine.

By utilizing both methods, we cross-validate the assay: HPLC confirms the absence of UV-absorbing degradants, while GC-FID confirms the absence of volatile, non-UV-absorbing organic impurities.

Parallel Analytical Workflows

The following diagram illustrates the divergent sample preparation pathways required to analyze the same API batch using orthogonal techniques.

Workflow cluster_HPLC HPLC-UV Workflow cluster_GC GC-FID Workflow API 4-Phenoxybutan-2-amine HCl (Target Analyte) HPLC_Prep Direct Dissolution (Aqueous/Organic Diluent) API->HPLC_Prep GC_Prep Alkaline Free-Basing & Solvent Extraction API->GC_Prep HPLC_Run RP-HPLC-UV Analysis (Detects Phenoxy Chromophore) HPLC_Prep->HPLC_Run Validation ICH Q2(R2) Cross-Validation (Orthogonal Purity Confirmation) HPLC_Run->Validation GC_Run GC-FID Analysis (Detects Carbon Backbone) GC_Prep->GC_Run GC_Run->Validation

Caption: Parallel sample preparation and cross-validation workflow for HPLC-UV and GC-FID analysis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific chemical safeguards to prevent analytical artifacts.

Protocol A: RP-HPLC-UV Methodology

Objective: Direct quantification of the intact hydrochloride salt.

  • Sample Preparation: Dissolve 10.0 mg of 4-Phenoxybutan-2-amine HCl in 10 mL of the initial mobile phase (90% Water / 10% Acetonitrile).

    • Causality: Using the initial mobile phase as the diluent prevents "solvent-mismatch," which can cause peak fronting or splitting as the sample plug interacts with the stationary phase.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: The primary amine is highly polar and prone to secondary interactions with unendcapped silanols on the silica column, causing severe peak tailing. TFA lowers the pH (keeping the amine fully protonated) and acts as an ion-pairing agent to shield silanol interactions, ensuring sharp, symmetrical peaks.

  • Gradient Program: 10% B to 90% B over 15 minutes.

  • Detection: UV at 220 nm and 270 nm.

    • Causality: 220 nm captures the primary π→π∗ transition of the aromatic ring for maximum sensitivity (lowest Limit of Quantitation), while 270 nm provides higher specificity for the phenoxy ether group against non-aromatic background noise[3].

Protocol B: GC-FID Methodology

Objective: Universal carbon detection via volatilization.

  • Sample Preparation (Alkaline Extraction): Dissolve 20.0 mg of the HCl salt in 2.0 mL of 1 M NaOH (aq). Add 2.0 mL of Dichloromethane (DCM). Vortex vigorously for 1 minute, centrifuge to break the emulsion, and extract the lower organic layer.

    • Causality: The HCl salt will degrade in the GC inlet. The NaOH neutralizes the salt, converting it to the volatile free amine. The free amine partitions exclusively into the DCM, leaving non-volatile inorganic impurities safely behind in the aqueous layer[4].

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.32 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet: 250°C, Split ratio 20:1.

  • Temperature Program: 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The initial 100°C hold focuses the volatile DCM solvent and early-eluting impurities. The 15°C/min ramp ensures the higher-boiling phenoxy-amine elutes with a sharp peak, while the 280°C bake-out prevents column carryover.

  • Detection: FID at 300°C.

    • Causality: The Flame Ionization Detector universally burns carbon-containing compounds, providing a mass-proportional response that is highly linear for the carbon backbone, regardless of chromophores[4].

ICH Q2(R2) Cross-Validation Framework & Data Presentation

According to ICH Q2(R2), the validation of an analytical procedure must demonstrate that it is fit for its intended purpose through parameters such as specificity, linearity, and accuracy[2]. When cross-validating, the goal is to prove that both methods yield statistically equivalent purity values, thereby confirming that neither method is missing a critical impurity.

Comparative Performance Metrics
Validation Parameter (ICH Q2)RP-HPLC-UV PerformanceGC-FID PerformanceMechanistic Implication
Analyte Form Analyzed Hydrochloride Salt (Intact)Free Amine (Extracted)Proves purity regardless of the salt/free-base state.
Detection Mechanism UV Absorbance (Chromophore)Carbon Ionization (Flame)Orthogonal detection catches "invisible" impurities.
Specificity Strengths High for aromatic/conjugated degradants.High for volatile aliphatic solvents/organics.Ensures no co-eluting hidden peaks in either run.
Typical LOQ ~0.05% (Area normalization)~0.02% (Area normalization)Both easily meet standard pharmaceutical reporting limits.
Linearity (R²) > 0.999 (Concentration dependent)> 0.999 (Mass dependent)Required for quantitative assay reliability.
Sample Prep Complexity Low (Direct dilution)Moderate (Liquid-Liquid Extraction)HPLC is preferred for high-throughput routine QC.

Data Interpretation: If HPLC-UV reports a purity of 99.5% and GC-FID reports 99.4%, the cross-validation is successful. However, if HPLC reports 99.5% but GC reports 92.0%, it indicates the presence of a significant aliphatic impurity (e.g., residual starting materials lacking a phenyl ring) that the UV detector failed to "see." Conversely, if GC reports higher purity than HPLC, the sample may contain non-volatile degradants that did not transfer during the alkaline extraction.

Conclusion

For complex intermediates like 4-Phenoxybutan-2-amine hydrochloride, relying on a single analytical dimension is a systemic risk. HPLC-UV offers streamlined sample preparation and excellent sensitivity for chromophoric compounds, making it ideal for routine release testing. However, GC-FID provides the necessary orthogonal check, ensuring that volatile, non-UV-absorbing impurities are quantified. By implementing both protocols in tandem, laboratories can achieve a self-validating, ICH-compliant analytical package that guarantees the absolute integrity of their chemical inventory.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • (2S)-4-phenoxybutan-2-amine hydrochloride — Chemical Substance Information. NextSDS. URL: [Link]

  • Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds. LCGC International. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling 4-Phenoxybutan-2-amine hydrochloride

As a Senior Application Scientist, I understand that confidence in the lab begins with a mastery of safety protocols. Handling novel or reactive compounds like 4-Phenoxybutan-2-amine hydrochloride demands more than just...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that confidence in the lab begins with a mastery of safety protocols. Handling novel or reactive compounds like 4-Phenoxybutan-2-amine hydrochloride demands more than just a checklist; it requires a deep understanding of the material's potential hazards and the rationale behind each protective measure. This guide provides a comprehensive, field-tested framework for safely managing this compound, ensuring the integrity of your research and, most importantly, your personal safety.

Hazard Assessment: Understanding the "Why"

4-Phenoxybutan-2-amine hydrochloride is a chemical compound that requires careful handling due to its potential health effects. Based on available safety data, it is classified with several hazards that dictate the necessary protective equipment.[1] The primary risks are associated with acute toxicity, skin and eye irritation, and potential respiratory effects.[1][2][3][4] A clear understanding of these risks is the foundation of a robust safety plan.

Hazard ClassificationDescriptionPotential ConsequencesPrimary Protective Measure
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][4]Systemic toxic effects, illness, or serious health complications upon exposure.Engineering controls, full-body protection, respiratory protection.
Skin Corrosion / Irritation Causes skin irritation and potentially severe burns.[1][2][4]Redness, inflammation, pain, and in severe cases, chemical burns and tissue damage.Chemical-resistant gloves and lab coat.
Serious Eye Damage / Irritation Causes serious eye irritation or damage.[1][2]Pain, redness, watering, and potential long-term damage to eye tissue.Chemical safety goggles and/or face shield.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation, drowsiness, or dizziness.[1]Impaired coordination, respiratory discomfort.Use in a well-ventilated area or with a fume hood; respiratory protection.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. For 4-Phenoxybutan-2-amine hydrochloride, a multi-layered approach is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, standard safety glasses are insufficient.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes.[5][6][7] This is critical to protect against splashes, mists, or fine dust particles.

  • Recommended for Splash Risk: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[6][8][9] The face shield protects the entire face from direct contact.

  • Emergency Preparedness: An eyewash station must be readily accessible and tested regularly.[4][5]

Skin and Body Protection: An Impermeable Barrier

This compound is harmful upon skin contact, necessitating comprehensive body protection.[1][4]

  • Gloves: Use compatible, chemical-resistant gloves.[5][10] Nitrile gloves are a common and effective choice for handling many chemicals, but always check the manufacturer's compatibility chart for the specific chemical being used.[6] Gloves must be inspected for any signs of degradation or puncture before each use. Employ proper glove removal technique to avoid contaminating your skin.[5]

  • Lab Coat: A standard cotton lab coat is not sufficient. A chemically resistant lab coat or apron should be worn to protect against splashes and spills.[6][8]

  • Full Body Coverage: Legs and feet must be covered. This means long pants and fully enclosed, chemical-resistant footwear.[5][10]

Respiratory Protection: Safeguarding Against Inhalation

Given the potential for acute toxicity if inhaled, respiratory protection is a critical component of the safety protocol.[1]

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. Always handle 4-Phenoxybutan-2-amine hydrochloride in a certified chemical fume hood or a well-ventilated area with local exhaust ventilation.[2][4][5]

  • Respirator: If engineering controls are not sufficient to maintain exposure below safe limits, or during emergency situations, a government-approved respirator is required.[5][11][12] The specific type of respirator and cartridge should be selected based on the concentration of the substance and the specific work being performed.

Safe Handling and Disposal Workflow

A systematic workflow minimizes the risk of exposure and ensures that safety is integrated into every step of the experimental process.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood Functionality prep2 Don Full PPE: Goggles, Lab Coat, Resistant Gloves prep1->prep2 prep3 Locate Spill Kit & Eyewash Station prep2->prep3 handle1 Weigh/Measure Compound Inside Fume Hood prep3->handle1 Begin Work handle2 Keep Container Tightly Closed handle1->handle2 handle3 Avoid Generating Dust or Aerosols handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Complete Work clean2 Dispose of Contaminated Waste in Labeled Container clean1->clean2 clean3 Remove PPE Following Proper Procedure clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 4-Phenoxybutan-2-amine hydrochloride.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your engineering controls, such as the fume hood, are operational. Don all required PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[2][5][7] Confirm the location of the nearest spill kit and eyewash station.

  • Handling: Conduct all manipulations of the solid or solutions within the fume hood to minimize inhalation exposure.[5] Keep the container sealed when not in use. Avoid actions that could generate dust or aerosols.

  • Post-Handling Cleanup: After completing your work, decontaminate all surfaces.

  • PPE Removal: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the lab coat, and finally, eye protection.

  • Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling the chemical.[5][11][13] Do not eat, drink, or smoke in the laboratory area.[11][13]

Emergency Procedures: Immediate Response Plan

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Call a poison control center or doctor immediately for treatment advice.[2][13]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Collection: All waste materials, including leftover chemical and any contaminated items (e.g., gloves, wipes, pipette tips), must be collected in a designated, properly labeled, and sealed waste container.[2][13]

  • Regulations: Do not mix this waste with other waste streams.[13] All disposal must be carried out in strict accordance with local, state, and federal regulations.[2][5][13] This typically involves disposal through a licensed hazardous waste disposal company.[2]

By adhering to these rigorous safety protocols, you can confidently handle 4-Phenoxybutan-2-amine hydrochloride, ensuring both the integrity of your research and a safe laboratory environment.

References

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  • A CHEMISTS' GUIDE TO PPE. BYU.
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